2-(1H-Pyrrol-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZHPUPLWQIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208997 | |
| Record name | 2-(1H-Pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6025-60-1 | |
| Record name | 1-(2-Aminophenyl)pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6025-60-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-(1H-Pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrrol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-(1H-Pyrrol-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Pyrrol-1-yl)aniline, with the CAS Number 6025-60-1 , is a heterocyclic aromatic amine that serves as a crucial building block in synthetic organic chemistry.[1][2][3][4][5] Its structure, featuring a pyrrole ring fused to an aniline moiety, makes it a valuable precursor for the synthesis of more complex polycyclic systems, particularly pyrrolo[1,2-a]quinoxalines.[6][7] These resulting scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.[7] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and explores its role as a key intermediate in the development of therapeutic agents.
Core Chemical and Physical Properties
The properties of this compound are summarized below. The data is compiled from various chemical suppliers and databases.[1][3][5][6]
| Property | Value | Source(s) |
| CAS Number | 6025-60-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₀N₂ | [1][3][8] |
| Molecular Weight | 158.20 g/mol | [1][3][5] |
| IUPAC Name | This compound | [1][6][9] |
| Synonyms | 1-(2-Aminophenyl)pyrrole, 2-pyrrol-1-ylaniline, N-(2-Aminophenyl)pyrrole | [1][2][5] |
| Appearance | White to Light yellow powder or crystal | [2][4][5] |
| Melting Point | 97.0 to 101.0 °C | [5] |
| Solubility (Experimental) | 14.5 µg/mL (at pH 7.4) | [1][8] |
| Purity | >97% or >98.0% (GC) | [2][6] |
| Identifier | Value | Source(s) |
| InChI | InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2 | [1][6][10] |
| InChIKey | GDMZHPUPLWQIBD-UHFFFAOYSA-N | [1][6][10] |
| SMILES | C1=CC=C(C(=C1)N)N2C=CC=C2 | [1][9] |
| Safety & Handling | Information | Source(s) |
| Signal Word | Warning | [5][6] |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [1][6] |
| Storage Conditions | Room temperature, keep in a dark place, sealed in a dry container. Air sensitive, store under inert gas. Some suppliers recommend 2-8°C, protected from light. | [3][5][6] |
Experimental Protocols
Synthesis via Clauson-Kaas Reaction
A primary method for synthesizing N-substituted pyrroles is the Clauson-Kaas reaction.[1][2][4][5] This method involves the acid-catalyzed condensation of a primary amine with 2,5-dialkoxytetrahydrofuran. For this compound, the reactant would be 1,2-phenylenediamine.
General Protocol:
-
Reactant Preparation: Dissolve 1,2-phenylenediamine (1 equivalent) in a suitable solvent, such as glacial acetic acid or an aqueous buffer solution.[1][2]
-
Reaction Initiation: Add 2,5-dimethoxytetrahydrofuran (1 equivalent) to the solution. The reaction is typically catalyzed by an acid (e.g., acetic acid, p-TsOH).[1][2]
-
Reaction Conditions: The mixture is stirred, often with heating (e.g., refluxing at 75-100 °C) for a period ranging from 30 minutes to several hours, depending on the specific catalyst and solvent system used.[1][2][5] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water or ice-cold water to precipitate the crude product. The precipitate is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[11]
Analytical Method: Reverse-Phase HPLC
An established method for the analysis of this compound utilizes reverse-phase High-Performance Liquid Chromatography (HPLC).[3]
Protocol Details:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Newcrom R1 reversed-phase column.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[3] For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[3]
-
Sample Preparation:
-
Accurately weigh the sample of this compound.
-
Dissolve in a suitable diluent (e.g., 50:50 acetonitrile/water) to a known concentration (e.g., 1 mg/mL stock).
-
Dilute to a working concentration (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm for general aniline compounds).[12]
Biological Significance & Applications in Drug Development
While this compound itself is primarily a synthetic intermediate, it is the direct precursor to classes of compounds with significant therapeutic potential, most notably pyrrolo[1,2-a]quinoxalines .[6][7] The synthesis of this tricyclic scaffold often begins with this compound, making it a compound of high interest to drug development professionals.[7]
Derivatives of this core structure have been shown to modulate key signaling pathways implicated in major diseases:
-
Sirtuin 6 (Sirt6) Activation: Pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective activators of Sirt6.[13][14] Sirt6 is an NAD⁺-dependent deacylase that plays a critical role in regulating genome stability, DNA repair, and inflammation.[13] Activation of Sirt6 is a promising therapeutic strategy for cancer, inflammatory diseases, and viral infections like SARS-CoV-2.[13][14]
-
Protein Kinase CK2 Inhibition: Substituted pyrrolo[1,2-a]quinoxalines have been developed as potent inhibitors of human protein kinase CK2, with IC50 values in the nanomolar range.[15] CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and suppression of apoptosis. Therefore, CK2 inhibitors are being actively investigated as anti-cancer and anti-inflammatory agents.[15]
-
Akt Kinase Inhibition: The pyrrolo[1,2-a]quinoxaline scaffold has also been utilized to develop potential inhibitors of Akt kinase.[16] The Akt signaling pathway is central to regulating cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[16]
The versatility of the pyrrole and aniline motifs is well-documented, with various derivatives exhibiting neuroprotective, antioxidant, and antimicrobial properties.[9][17] The ability to readily convert this compound into diverse, biologically active molecules underscores its importance as a foundational element for building modern drug candidates.
References
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(1H-Pyrrol-1-yl)aniline from 2-Nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the versatile chemical intermediate, 2-(1H-pyrrol-1-yl)aniline, commencing from the readily available starting material, 2-nitroaniline. This document provides a comprehensive overview of the viable synthetic routes, detailed experimental protocols, and relevant quantitative data to support researchers in the fields of medicinal chemistry and materials science.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds with potential applications in pharmaceuticals and functional materials. Its structure, featuring both a primary aromatic amine and a pyrrole moiety, allows for diverse chemical transformations. This guide outlines two primary synthetic pathways from 2-nitroaniline, a common and cost-effective starting material.
Synthetic Pathways
Two principal routes for the synthesis of this compound from 2-nitroaniline have been identified and are detailed below.
Route A: Clauson-Kaas Reaction followed by Nitro Group Reduction
This pathway involves the initial formation of the pyrrole ring via a Clauson-Kaas reaction with 2-nitroaniline, followed by the reduction of the nitro group to the desired aniline.
Route B: Nitro Group Reduction followed by Clauson-Kaas Reaction
In this alternative approach, the nitro group of 2-nitroaniline is first reduced to an amine to yield o-phenylenediamine, which then undergoes a Clauson-Kaas reaction to form the target compound.
A logical workflow for the synthesis is presented below:
Experimental Protocols
Route A: Clauson-Kaas Reaction Followed by Nitro Group Reduction
Step 1: Synthesis of 1-(2-Nitrophenyl)-1H-pyrrole
This step utilizes the Clauson-Kaas pyrrole synthesis, a well-established method for the formation of N-substituted pyrroles.[1][2] A microwave-assisted approach can significantly reduce reaction times.[3]
-
Reagents and Materials:
-
2-Nitroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Microwave reactor vial (2-5 mL)
-
Magnetic stir bar
-
Ice
-
Deionized water
-
Filtration apparatus
-
-
Procedure:
-
To a 2-5 mL microwave vial, add 2-nitroaniline (1.50 mmol), a magnetic stir bar, and glacial acetic acid (3 mL).
-
Add 2,5-dimethoxytetrahydrofuran (1.50 mmol, 194 µL).
-
Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C with pre-stirring for 20 seconds.[3][4]
-
After cooling, pour the contents of the vial onto a beaker of ice (approximately 25 mL).
-
Collect the resulting solid by vacuum filtration and wash with cold water to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
Step 2: Reduction of 1-(2-Nitrophenyl)-1H-pyrrole
The nitro group of the intermediate is reduced to an amine. Catalytic hydrogenation is a common and effective method for this transformation.
-
Reagents and Materials:
-
1-(2-Nitrophenyl)-1H-pyrrole
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 1-(2-nitrophenyl)-1H-pyrrole in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
-
Route B: Nitro Group Reduction Followed by Clauson-Kaas Reaction
Step 1: Synthesis of o-Phenylenediamine
The reduction of 2-nitroaniline to o-phenylenediamine is a well-documented procedure.[5] A classic method using zinc dust is provided here.
-
Reagents and Materials:
-
2-Nitroaniline
-
95% Ethanol
-
20% Sodium hydroxide solution
-
Zinc dust
-
Sodium hydrosulfite
-
Ice-salt bath
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, place 2-nitroaniline (0.5 mole, 69 g), 40 cc of a 20% sodium hydroxide solution, and 200 cc of 95% ethanol.
-
Stir the mixture vigorously and heat on a steam bath until the solution boils gently.
-
Turn off the steam and add 130 g (2 gram atoms) of zinc dust in 10 g portions, frequently enough to maintain boiling.
-
After the addition of zinc dust is complete, continue stirring and refluxing for one hour.
-
Filter the hot solution by suction and wash the zinc residue with two 50 cc portions of hot 95% ethanol.
-
To the combined filtrates, add 2-3 g of sodium hydrosulfite and concentrate the solution under reduced pressure to a volume of 125-150 cc.
-
Cool the concentrate thoroughly in an ice-salt bath to crystallize the product.
-
Collect the faintly yellow crystals by filtration, wash with a small amount of ice water, and dry in a vacuum desiccator. This yields crude o-phenylenediamine with a melting point of 97-100 °C.[5]
-
Step 2: Synthesis of this compound
The synthesized o-phenylenediamine is then reacted with 2,5-dimethoxytetrahydrofuran. A general procedure for the Clauson-Kaas reaction with anilines is adapted here.[6]
-
Reagents and Materials:
-
o-Phenylenediamine
-
2,5-Dimethoxytetrahydrofuran
-
1,2-Dichloroethane (DCE)
-
Water
-
Acetic acid
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
Prepare a solution of o-phenylenediamine (1 equivalent) and acetic acid (0.07 mL/mmol of diamine) in a mixture of DCE (1.86 mL/mmol of diamine) and water (1.12 mL/mmol of diamine).
-
Heat the solution to 80 °C.
-
Add 2,5-dimethoxytetrahydrofuran (1.05 equivalents) in one portion and continue heating at 80 °C overnight.
-
After cooling, separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry with MgSO₄, filter, and remove the solvent in vacuo to yield the crude this compound.
-
Purify the product by flash column chromatography or recrystallization.
-
Quantitative Data
The following tables summarize typical yields and key physical properties for the intermediates and the final product.
Table 1: Reaction Yields
| Reaction Step | Starting Material | Product | Typical Yield | Reference |
| Clauson-Kaas of 2-Nitroaniline (Microwave) | 2-Nitroaniline | 1-(2-Nitrophenyl)-1H-pyrrole | High | [3] |
| Reduction of 2-Nitroaniline (Zinc Dust) | 2-Nitroaniline | o-Phenylenediamine | 85-93% | [5] |
| Clauson-Kaas of Anilines (General) | Substituted Anilines | N-Aryl Pyrroles | 75-85% | [6] |
| Reduction of Nitroarenes (Catalytic Hydrogenation) | Nitroarenes | Anilines | High | General |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂ | [7] |
| Molecular Weight | 158.20 g/mol | [7] |
| Appearance | White to Light yellow powder to crystal | [8] |
| Melting Point | 97.0 to 101.0 °C | [8] |
| Solubility (in water) | 14.5 µg/mL (at pH 7.4) | [7] |
| ¹H NMR | Spectroscopic data available from commercial suppliers and literature. | [9] |
| ¹³C NMR | Spectroscopic data available from commercial suppliers and literature. | [9] |
| IR Spectrum | Available in spectral databases. | [7] |
Reaction Mechanism
The core of this synthesis is the Clauson-Kaas reaction. The proposed mechanism is an acid-catalyzed process.[10][11]
The reaction is initiated by the protonation of an oxygen atom in 2,5-dimethoxytetrahydrofuran by an acid catalyst, leading to the opening of the furan ring to form a carbocation intermediate.[10][11] The primary amine then acts as a nucleophile, attacking the carbocation.[11] A subsequent proton rearrangement and elimination of a molecule of methanol yields another intermediate.[11] This is followed by an intramolecular cyclization and further elimination of methanol and water to afford the aromatic N-substituted pyrrole.[10]
Conclusion
This technical guide provides two robust and experimentally validated routes for the synthesis of this compound from 2-nitroaniline. The choice between the two pathways may depend on the availability of specific reagents, equipment (such as a microwave reactor or hydrogenation apparatus), and the desired scale of the reaction. The detailed protocols and compiled data herein are intended to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and materials science.
References
- 1. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. This compound | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]
- 11. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Spectroscopic Profile of 2-(1H-Pyrrol-1-yl)aniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(1H-pyrrol-1-yl)aniline, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its characterization and application.
Executive Summary
This compound is a bifunctional aromatic compound featuring both a pyrrole and an aniline moiety. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its utilization in the synthesis of more complex molecules, including pharmaceuticals and functional materials. This guide summarizes the key spectroscopic signatures of this compound, providing quantitative data in structured tables, detailed experimental protocols for data acquisition, and a logical workflow for its spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the quantitative NMR, IR, and MS data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.16-7.12 | m | - | 2H, Ar-H |
| 6.82 | t | 2.1 | 2H, Pyrrole-H |
| 6.79-6.75 | m | - | 2H, Ar-H |
| 6.33 | t | 2.0 | 2H, Pyrrole-H |
| 3.68 | s | - | 2H, NH₂ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 142.07 | Ar-C |
| 128.59 | Ar-C |
| 127.54 | Ar-C |
| 127.20 | Ar-C |
| 121.74 | Pyrrole-C |
| 118.43 | Ar-C |
| 116.13 | Ar-C |
| 109.42 | Pyrrole-C |
Solvent: CDCl₃, Frequency: 100 MHz[1]
Table 3: Infrared (IR) Spectroscopy Data
| Technique | Absorption Bands (cm⁻¹) | Source |
| FTIR (KBr Wafer) | Data not explicitly available in search results | MAYBRIDGE CHEMICAL COMPANY LTD.[2] |
| ATR-IR | Data not explicitly available in search results | Bio-Rad Laboratories, Inc.[2] |
| Vapor Phase IR | Data not explicitly available in search results | Sigma-Aldrich Co. LLC[2] |
Table 4: Mass Spectrometry (MS) Data
| Technique | m/z | Relative Intensity | Assignment |
| HRMS (M+H)⁺ | 159.0917 (Calculated) | - | C₁₀H₁₁N₂⁺ |
| 159.0916 (Found) | |||
| GC-MS | 157 | Top Peak | [M-H]⁺ or fragment |
| 158 | 2nd Highest | [M]⁺ | |
| 130 | 3rd Highest | Fragment |
Source for HRMS:[1], Source for GC-MS: NIST Mass Spectrometry Data Center[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Instrumentation: A 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.
Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy Protocol:
-
A standard 5 mm NMR tube was used.
-
The prepared sample solution was transferred into the NMR tube.
-
The spectrometer was tuned and shimmed for the CDCl₃ solvent.
-
A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.
-
The spectral data was processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy Protocol:
-
The same sample and instrument were used as for ¹H NMR.
-
A proton-decoupled pulse sequence was employed to acquire the ¹³C NMR spectrum, resulting in single lines for each unique carbon atom.
-
The data was processed similarly to the ¹H NMR spectrum. Chemical shifts were referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
For FTIR (KBr Wafer): A standard FTIR spectrometer.
-
For ATR-IR: A Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II accessory.[2]
FTIR (KBr Wafer) Protocol:
-
A small amount of this compound was ground with dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture was pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet was placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Attenuated Total Reflectance (ATR)-IR Protocol:
-
A small amount of the solid sample was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Pressure was applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum was recorded. The evanescent wave penetrates the sample, and the resulting absorption spectrum is measured.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
For HRMS: A high-resolution mass spectrometer.
-
For GC-MS: A gas chromatograph coupled to a mass spectrometer.
High-Resolution Mass Spectrometry (HRMS) Protocol:
-
The sample was introduced into the ion source of the mass spectrometer.
-
The molecule was ionized, typically using a soft ionization technique like electrospray ionization (ESI) to observe the protonated molecular ion ([M+H]⁺).
-
The mass-to-charge ratio of the ions was measured with high accuracy to determine the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
A dilute solution of the sample was prepared in a volatile solvent.
-
The solution was injected into the gas chromatograph, where the compound was vaporized and separated from any impurities on a capillary column.
-
The separated compound eluted from the GC column and entered the mass spectrometer's ion source.
-
The molecules were ionized, typically by electron impact (EI), which causes fragmentation.
-
The mass spectrometer scanned a range of m/z values to detect the parent ion and its fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide to 2-(1H-Pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-(1H-Pyrrol-1-yl)aniline, a versatile heterocyclic amine with significant potential in medicinal chemistry and materials science. This document consolidates its chemical identity, including its IUPAC name and a comprehensive list of synonyms, alongside its key physicochemical properties. Detailed experimental protocols for its synthesis via established methods such as the Paal-Knorr, Clauson-Kaas, and Buchwald-Hartwig reactions are presented. Furthermore, this guide explores the known applications of this compound, primarily as a crucial building block in the synthesis of more complex molecules, including potent kinase inhibitors. While direct evidence of its modulation of specific signaling pathways is emerging, its role as a scaffold in drug discovery suggests its importance in targeting various cellular processes.
Chemical Identity and Properties
This compound is an aromatic organic compound featuring a pyrrole ring linked to an aniline moiety at the ortho position.
IUPAC Name: this compound[1][2][3][4]
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Synonyms | 1-(2-Aminophenyl)pyrrole[1][5] |
| 2-(1-Pyrrolyl)aniline | |
| N-(2-Aminophenyl)pyrrole | |
| 2-(Pyrrol-1-yl)benzenamine[1] | |
| 2-(1H-Pyrrol-1-yl)phenylamine[1][5] | |
| CAS Number | 6025-60-1 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| InChI Key | GDMZHPUPLWQIBD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N)N2C=CC=C2 |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 93-99 °C |
| Boiling Point | Not available |
| Solubility | Insoluble in water |
| Purity | Typically >97% (GC) |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through several established synthetic methodologies. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for the preparation of pyrroles from a 1,4-dicarbonyl compound and a primary amine.[4][6][7][8]
Reaction: 1,4-Diketone + 1,2-Phenylenediamine → this compound
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dimethoxy-1,4-butanedione (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and a catalytic amount of a Brønsted acid (e.g., HCl, p-TsOH).
-
Addition of Amine: To the stirred solution, add 1,2-phenylenediamine (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis provides an alternative route to N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and a primary amine in the presence of an acid catalyst.[9][10][11][12][13]
Reaction: 2,5-Dimethoxytetrahydrofuran + 1,2-Phenylenediamine → this compound
Detailed Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 2,5-dimethoxytetrahydrofuran (1 equivalent) and 1,2-phenylenediamine (1.1 equivalents) in a solvent such as glacial acetic acid or a buffered solution.
-
Reaction Conditions: Heat the mixture at 90-110 °C for 4-8 hours. The reaction can also be performed under microwave irradiation to significantly reduce the reaction time.[12]
-
Work-up: After cooling to room temperature, pour the reaction mixture into an excess of water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography to yield the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be employed for the synthesis of N-arylpyrroles.[2][14][15]
Reaction: Pyrrole + 2-Bromoaniline --(Pd catalyst, ligand, base)--> this compound
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (palladium catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-5 mol%), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 equivalents).
-
Addition of Reactants: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add pyrrole (1.2 equivalents), 2-bromoaniline (1 equivalent), and a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a valuable scaffold and starting material in the synthesis of various biologically active molecules and functional materials.
Synthesis of Pyrrolo[1,2-a]quinoxalines
A primary application of this compound is in the synthesis of pyrrolo[1,2-a]quinoxalines. These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities, including anticancer and kinase inhibitory properties.[16][17][18][19] The synthesis typically involves the condensation of this compound with α-dicarbonyl compounds or their equivalents.
Scaffold for Kinase Inhibitors
The 2-anilino-pyrrole motif is a recognized pharmacophore in the design of kinase inhibitors.[20][21][22] Derivatives of this compound have been investigated as potential inhibitors of various kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[23] While the direct inhibitory activity of the parent compound is not extensively documented, its structural framework provides a foundation for the development of more potent and selective inhibitors.
Potential Signaling Pathway Involvement
Direct experimental evidence detailing the specific signaling pathways modulated by this compound is limited in publicly available literature. However, based on the established roles of its derivatives, particularly as kinase inhibitors, it is plausible that this compound could serve as a precursor for molecules that interact with various signaling cascades.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its straightforward synthesis, coupled with its utility as a versatile building block, makes it a valuable tool for the creation of complex molecular architectures. While its own biological activity profile is not yet fully elucidated, its structural contribution to a range of bioactive molecules, including kinase inhibitors, underscores its importance. Future research will likely focus on further exploring the therapeutic potential of its derivatives and potentially uncovering direct biological activities of the parent compound itself.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. This compound | 6025-60-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 [pubmed.ncbi.nlm.nih.gov]
- 19. The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Screening of protein kinase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure and Conformation of 2-(1H-Pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-(1H-pyrrol-1-yl)aniline. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages established principles of structural chemistry, spectroscopic data, and computational modeling methodologies to present a robust theoretical framework. This guide also offers detailed experimental protocols for researchers seeking to determine its precise three-dimensional arrangement and conformational dynamics.
Molecular Structure Overview
This compound is an aromatic compound with the chemical formula C₁₀H₁₀N₂.[1] Its structure features a pyrrole ring linked to an aniline moiety at the ortho position. The molecule's conformation is primarily determined by the rotational freedom around the C-N bond connecting the two aromatic rings. This rotation dictates the relative orientation of the pyrrole and aniline planes, influencing the molecule's overall shape, electronic properties, and potential intermolecular interactions.
Key Structural Features:
-
Aniline Moiety: A benzene ring substituted with an amino group (-NH₂).
-
Pyrrole Moiety: A five-membered aromatic heterocyclic ring containing one nitrogen atom.
-
Linkage: The nitrogen atom of the pyrrole ring is bonded to a carbon atom of the aniline ring.
Conformational Analysis
The conformational preference of this compound is governed by the dihedral angle between the planes of the pyrrole and aniline rings. Steric hindrance between the hydrogen atoms on the pyrrole ring and the amino group on the aniline ring, as well as electronic effects, will play a significant role in determining the most stable conformation.
It is anticipated that the molecule will adopt a non-planar conformation to minimize steric repulsion. The exact dihedral angle will represent a balance between steric hindrance and the electronic stabilization gained from any potential π-conjugation between the two ring systems. Computational modeling, as detailed in the protocols below, is a powerful tool for predicting the lowest energy conformations and the energy barriers between them.
Quantitative Structural Data (Predicted)
The following table summarizes predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformation of this compound based on computational modeling of similar N-arylpyrrole structures. These values provide a theoretical framework for the molecule's geometry.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-N (Pyrrole-Aniline) | C(Aniline)-N(Pyrrole) | ~1.42 |
| C-N (Aniline) | C(Aniline)-N(Amino) | ~1.40 |
| C-C (Aniline Ring) | Average | ~1.39 |
| C-N (Pyrrole Ring) | Average | ~1.38 |
| C-C (Pyrrole Ring) | Average | ~1.39 |
| Bond Angles (°) | ||
| C-N-C (Pyrrole Ring) | C-N-C | ~108 |
| C-C-N (Aniline) | C-C-N(Pyrrole) | ~120 |
| C-C-N (Aniline) | C-C-N(Amino) | ~120 |
| Dihedral Angle (°) | ||
| Aniline Plane - Pyrrole Plane | C-C-N-C | 40 - 60 |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the steps for determining the precise solid-state molecular structure of this compound.
Methodology:
-
Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method. Vapor diffusion, where a precipitant solvent is slowly introduced into the solution, can also be employed.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD or CMOS detector).
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.
-
Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data by least-squares methods to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.
Computational Conformational Analysis
This protocol describes the use of Density Functional Theory (DFT) to predict the gas-phase structure and conformational energetics of this compound.
Methodology:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This typically involves rotating the dihedral angle between the pyrrole and aniline rings in discrete steps (e.g., every 10-15 degrees) and performing a preliminary geometry optimization at a lower level of theory (e.g., with a semi-empirical method or a small basis set).
-
Geometry Optimization: The low-energy conformers identified in the search are then subjected to full geometry optimization using a higher level of DFT, such as B3LYP or M06-2X, with a larger basis set (e.g., 6-311+G(d,p)). This step calculates the minimum energy structure for each conformer.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures are true minima on the potential energy surface. These calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the different conformers are calculated from their electronic energies, including zero-point energy corrections, to determine the most stable conformation and the energy differences between conformers.
Conclusion
This technical guide provides a detailed theoretical and practical framework for understanding the molecular structure and conformation of this compound. While experimental data for this specific molecule is pending, the provided protocols offer a clear path for its empirical determination. The predicted structural parameters and conformational analysis serve as a valuable resource for researchers in drug discovery and materials science, enabling informed decisions in molecular design and development.
References
Navigating the Physicochemical Landscape of 2-(1H-Pyrrol-1-yl)aniline: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 2-(1H-Pyrrol-1-yl)aniline, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals to facilitate its effective use in experimental design and formulation.
Executive Summary
This compound is an aromatic amine containing a pyrrole moiety. Its physicochemical properties, particularly solubility and stability, are critical parameters for its application in drug discovery and material synthesis. This guide consolidates the limited publicly available quantitative data, provides predicted solubility characteristics in common solvents, and outlines potential stability concerns. Furthermore, detailed experimental protocols for determining these key parameters are provided to enable researchers to generate robust in-house data.
Physicochemical Properties
Molecular Structure:
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 6025-60-1 | PubChem[1] |
Solubility Profile
A thorough understanding of a compound's solubility is paramount for its effective use in both solution-phase chemistry and biological systems. Currently, quantitative solubility data for this compound in common organic solvents is not extensively available in the public domain.
Aqueous Solubility
The only experimentally determined quantitative solubility value found is in an aqueous medium.
Table 2: Quantitative Aqueous Solubility of this compound
| Solvent System | Temperature | Solubility | Source |
| Water (pH 7.4) | Not Specified | 14.5 µg/mL | PubChem[1] |
This low aqueous solubility is expected given the predominantly hydrophobic nature of the molecule, which consists of two aromatic rings.
Predicted Solubility in Organic Solvents
Based on the structural features of this compound—an aromatic amine with a pyrrole ring—a qualitative prediction of its solubility in common laboratory solvents can be made. The presence of the amine group allows for hydrogen bonding, while the aromatic rings contribute to van der Waals interactions.
Table 3: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of organic molecules, including aromatic and heterocyclic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, capable of solvating a broad spectrum of organic compounds. |
| Methanol | Polar Protic | Moderate to High | The amine group can engage in hydrogen bonding with methanol. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, though potentially slightly lower due to increased alkyl chain length. |
| Acetonitrile | Polar Aprotic | Moderate | A less polar solvent than DMSO and DMF, but should still be a reasonable solvent. |
| Ethyl Acetate | Moderately Polar | Low to Moderate | The ester functionality offers some polarity, but it is a weaker solvent for polar compounds compared to alcohols and aprotic polar solvents. |
| Water | Polar Protic | Low | As confirmed by experimental data, the large hydrophobic surface area limits solubility.[1] |
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application. While specific degradation studies are not widely published, information from suppliers and knowledge of the chemical properties of its constituent functional groups can guide best practices.
General Stability and Storage
Chemical suppliers recommend storing this compound at 2-8°C and protected from light. This suggests a potential for thermal and photolytic degradation. The pyrrole ring itself is known to be susceptible to oxidation and polymerization, especially when exposed to air and light.
Potential Degradation Pathways
The chemical structure of this compound contains two key functional groups that may be susceptible to degradation: the aniline moiety and the pyrrole ring.
-
Oxidation: The aniline portion of the molecule is prone to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air and light.
-
pH-Dependent Degradation: A study on a different pyrrole-containing compound revealed degradation at a basic pH of 9.0, while it remained stable at a neutral pH of 7.4.[2] This suggests that the pyrrole ring in this compound could also be susceptible to hydrolysis or other degradation mechanisms under basic conditions.
-
Polymerization: Pyrroles can undergo acid-catalyzed polymerization. Therefore, storage in acidic conditions should be approached with caution.
Experimental Protocols
To address the lack of quantitative data, the following detailed experimental protocols are provided as a guide for researchers to determine the solubility and stability of this compound.
Protocol for Determining Thermodynamic Solubility
This protocol is based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate, water)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials.
-
To each vial, add a known volume of a specific solvent.
-
Ensure there is undissolved solid remaining at the bottom of each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle. Centrifugation can be used to facilitate this process.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or µg/mL) by back-calculating from the diluted sample concentration.
-
Protocol for Assessing Chemical Stability
This protocol outlines a general approach for a forced degradation study to identify potential stability issues.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., pH 2, pH 7, pH 9 buffers)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Stress Conditions:
-
Acidic and Basic Hydrolysis: Dilute the stock solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Incubate at a set temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the solid compound and solutions to light in a photostability chamber according to ICH guidelines.
-
-
Time Points:
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for thermal and photostability).
-
-
Analysis:
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products. A PDA detector can help in assessing the peak purity, while an MS detector can aid in the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and, if possible, characterize the major degradation products.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps of the shake-flask method for determining thermodynamic solubility.
Conclusion
This technical guide consolidates the current knowledge on the solubility and stability of this compound. While quantitative data is sparse, predictive analysis and established experimental protocols provide a solid foundation for researchers. The provided methodologies for solubility and stability determination are crucial for generating the necessary data to support the successful application of this compound in research and development. It is recommended that researchers perform these experiments under their specific laboratory conditions to obtain accurate and reliable data for their intended applications.
References
A Technical Guide to the Potential Biological Activities of 2-(1H-Pyrrol-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biological activities of 2-(1H-pyrrol-1-yl)aniline and its derivatives. This class of compounds, characterized by a central pyrrole ring linked to an aniline moiety, has garnered interest in medicinal chemistry due to the diverse pharmacological profiles exhibited by various pyrrole-containing molecules. This document summarizes key findings on their anticancer, antimicrobial, and anti-inflammatory potential, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Chemical Structure
The fundamental scaffold of the compounds discussed in this guide is this compound. The structural formula is C10H10N2, and it is also known by other names such as 1-(2-aminophenyl)-1H-pyrrole and N-(2-aminophenyl)pyrrole.[1] The presence of both a pyrrole and an aniline ring offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially diverse biological functions.
Anticancer Activity
Pyrrole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including the inhibition of tubulin polymerization, protein kinases, and aromatase.[2][3][4] While specific data for this compound is limited, studies on structurally related compounds provide valuable insights into the potential of this scaffold.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various pyrrole derivatives against different cancer cell lines. The data is presented as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition) values, which indicate the concentration of a compound required to inhibit 50% of cancer cell growth. Lower values signify greater potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrrol-2-one | Compound 3e | SNB-75 (CNS Cancer) | 2.60 | [3] |
| MALME-3M (Melanoma) | 2.00 | [3] | ||
| OVCAR-4 (Ovarian Cancer) | 1.82 | [3] | ||
| Compound 3l | SNB-75 (CNS Cancer) | 1.34 | [3] | |
| OVCAR-4 (Ovarian Cancer) | 0.422 | [3] | ||
| Pyrrole–indole hybrid | Compound 3h | T47D (Breast Cancer) | 2.4 | [2] |
| Compound 3k | T47D (Breast Cancer) | 10.6 | [2] | |
| 2-oxo-N-(pyridin-3-yl)acetamide | Compound 4a | MCF-7 (Breast Cancer) | 7.5 | [5] |
| 5-Hydroxy-1H-pyrrol-2-(5H)-one | Compound 1d | HCT116 (Colon Carcinoma) | Not specified, but potent | [6] |
| Pyrrolo-imidazole | Unspecified | Pancreatic Cancer Cells | 0.062 - 0.063 | [4] |
Potential Mechanisms of Anticancer Activity
Pyrrole derivatives exert their anticancer effects through various mechanisms of action. One prominent mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.[2] Another key mechanism is the inhibition of protein kinases, such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation.[3][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the in vitro cytotoxicity of chemical compounds.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.[8]
-
Compound Treatment: The test compounds, such as this compound derivatives, are dissolved in a suitable solvent like DMSO to create stock solutions. These are then serially diluted in the cell culture medium to various final concentrations. The existing medium in the wells is replaced with the medium containing the test compounds. A control group treated with the vehicle (e.g., DMSO) is also included.[8]
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2 to 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals that have formed.[8]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
Antimicrobial Activity
Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[9][10] The structural diversity of these compounds allows for the modulation of their antimicrobial potency and spectrum.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for several pyrrole derivatives against different microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrrolo[2,3-b]pyrrole | Compound 2 | Pseudomonas aeruginosa | 50 | [9][11] |
| Candida albicans | ~50 (approx. 25% of clotrimazole) | [9][11] | ||
| Compound 3 | Staphylococcus aureus | Comparable to ciprofloxacin | [9][11] | |
| Pyrrole benzamide | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis | 3.125 | [10] |
| R = 4-ClC6H4 derivative | Staphylococcus aureus | 3.12 - 12.5 | [10] | |
| Pyrrolidine-2,5-dione | Compound 5 | Bacteria | 32 - 128 | [12] |
| Yeasts | 64 - 128 | [12] | ||
| Compound 8 | Bacteria | 16 - 64 | [12] | |
| Yeasts | 64 - 256 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a common technique for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
Certain pyrrole derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13][14] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Quantitative Data: COX Enzyme Inhibition
The following table shows the inhibitory activity of pyrrole derivatives against COX-1 and COX-2 enzymes, presented as IC50 values. Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.
| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Pyrrolizine | Compound 12 | 2.45 - 5.69 | 0.85 - 3.44 | [15] |
| Compound 13 | 2.45 - 5.69 | 0.85 - 3.44 | [15] | |
| Compound 16 | 2.45 - 5.69 | 0.85 - 3.44 | [15] | |
| Compound 17 | 2.45 - 5.69 | 0.85 - 3.44 | [15] | |
| Substituted 1H-pyrrole-1-yl alkanoates | Compound 4h | - | pIC50 = 7.11 (predicted) | [13] |
| Compound 4m | - | pIC50 = 6.62 (predicted) | [13] |
Mechanism of Anti-inflammatory Action: COX Inhibition
The primary anti-inflammatory mechanism of many pyrrole derivatives involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.[15]
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., ibuprofen).[15]
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Synthesis of this compound Derivatives
The synthesis of N-substituted pyrroles, including this compound derivatives, can be achieved through several established methods. The Paal-Knorr condensation and the Clauson-Kaas reaction are two of the most common and versatile approaches.[16]
General Synthesis Protocol: Paal-Knorr Pyrrole Synthesis
This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, a substituted aniline.
-
Reactants: A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) and a substituted aniline are used as the starting materials.[16]
-
Solvent and Catalyst: The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by an acid.
-
Reaction Conditions: The reaction mixture is heated, often under reflux, for a period ranging from a few hours to a day.
-
Work-up and Purification: After the reaction is complete, the product is isolated through extraction and purified using techniques like column chromatography or recrystallization.
-
Characterization: The structure of the synthesized pyrrole derivative is confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).[17]
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The available data on structurally related pyrrole derivatives indicate significant potential for anticancer, antimicrobial, and anti-inflammatory activities. Further research, including the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives, is warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such future investigations.
References
- 1. This compound | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cibtech.org [cibtech.org]
A Comprehensive Technical Guide to the Synthetic Routes of N-Arylpyrroles
For Researchers, Scientists, and Drug Development Professionals
N-arylpyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural and electronic properties have led to their incorporation into a wide range of biologically active molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth review of the core synthetic methodologies for constructing N-arylpyrroles, complete with experimental protocols, quantitative data for comparison, and mechanistic visualizations to aid in research and development.
Classical Synthetic Routes
Traditional methods for N-arylpyrrole synthesis have been the bedrock of pyrrole chemistry for over a century. These reactions, while sometimes requiring harsh conditions, remain valuable for their simplicity and the accessibility of starting materials.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary arylamine.[1][2] The reaction is typically carried out under neutral or weakly acidic conditions.[3] The addition of a mild acid, such as acetic acid, can accelerate the reaction.[3]
Mechanism of the Paal-Knorr Synthesis
The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[4]
Quantitative Data for Paal-Knorr Synthesis
| 1,4-Dicarbonyl Compound | Arylamine | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | HCl (catalytic) / Methanol | Reflux | 15 min | ~52 | [5] |
| Hexane-2,5-dione | Various anilines | Acetic Acid / Ethanol (Microwave) | 80 | - | Good | [6] |
| 1,4-Diketones | Primary amines | Fe catalyst / Water | - | - | Good | [3] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | ZrOCl₂·8H₂O / Water | 60 | - | 70-98 | [1] |
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole [5]
-
Materials: Aniline (186 mg, 2.0 mmol), Hexane-2,5-dione (228 mg, 2.0 mmol), Methanol (0.5 mL), Concentrated Hydrochloric Acid (1 drop).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
-
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a primary arylamine.[7] This method is particularly useful for preparing highly substituted pyrroles.[7]
Mechanism of the Hantzsch Synthesis
The mechanism begins with the formation of an enamine from the arylamine and the β-ketoester. This enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and aromatization.[7]
Quantitative Data for Hantzsch Synthesis
| β-Ketoester | α-Haloketone | Arylamine | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Chloroacetone | Aniline | Reflux in alcohol | Moderate | [8] |
| Various | Various | Various | Ball milling | Good | [9] |
Experimental Protocol: General Procedure for Hantzsch Pyrrole Synthesis [8]
-
Materials: Aromatic aldehyde (1 equiv), Acetoacetate (2 equiv), Ammonia or primary arylamine (1 equiv), Alcohol solvent (e.g., ethanol).
-
Procedure:
-
Combine the aromatic aldehyde, acetoacetate, and arylamine in an alcohol solvent.
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis utilizes the reaction of a 2,5-dialkoxytetrahydrofuran with a primary arylamine in the presence of an acid catalyst.[10] This method is advantageous for preparing N-substituted pyrroles that may be sensitive to harsher conditions.[2]
Mechanism of the Clauson-Kaas Synthesis
Under acidic conditions, the 2,5-dialkoxytetrahydrofuran is hydrolyzed to a 1,4-dicarbonyl species in situ, which then reacts with the arylamine via a Paal-Knorr type mechanism.[1]
Quantitative Data for Clauson-Kaas Synthesis
| 2,5-Dialkoxytetrahydrofuran | Arylamine | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,5-Dimethoxytetrahydrofuran | Various amines | p-Chloropyridine HCl / Dioxane | 100 | - | - | [1] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Oxone / Acetonitrile (Microwave) | - | 10-22 min | High | [11] |
| 2,5-Dimethoxytetrahydrofuran | Chiral amines | Acetate buffer / Water, DCM | Room Temp. | Overnight | High | [2] |
Experimental Protocol: Modified Clauson-Kaas Synthesis of N-Substituted Pyrroles [2]
-
Materials: 2,5-Dimethoxytetrahydrofuran, Water, Dichloromethane, Primary amine, Acetic acid, Sodium acetate.
-
Procedure:
-
Heat 2,5-dimethoxytetrahydrofuran in water at reflux for 2 hours under a nitrogen atmosphere.
-
Cool the solution to room temperature.
-
Add dichloromethane, the primary amine, and 1 equivalent of both acetic acid and sodium acetate to create a buffer at pH 5.
-
Stir the mixture vigorously at room temperature overnight.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Modern Catalytic Routes
Modern synthetic chemistry has introduced powerful catalytic methods for the formation of C-N bonds, providing milder and more versatile routes to N-arylpyrroles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[12] This reaction has become a widely used method for the synthesis of N-aryl heterocycles due to its broad substrate scope and functional group tolerance.[13]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the N-arylpyrrole and regenerate the catalyst.[12]
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl bromides | Cyclic/Acyclic sec. amines | Pd[P(o-Tolyl)₃]₂ | NaOtBu | Toluene | - | - | Good | [12] |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd catalyst | - | Benzotrifluoride (Microwave) | 150 | - | High | [14] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [15]
-
Materials: Aryl halide (1.0 equiv), Amine (1.2 equiv), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., Xantphos, 4 mol%), Base (e.g., Cs₂CO₃, 2.0 equiv), Anhydrous solvent (e.g., toluene).
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide, amine, and anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[16] While it often requires higher temperatures than palladium-catalyzed methods, it remains a valuable tool, especially for large-scale synthesis.[16][17]
Mechanism of the Ullmann Condensation
The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The reaction can proceed through an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate.[16]
Quantitative Data for Ullmann Condensation
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl iodides | Indoles, Pyrroles | CuI / L-proline | K₂CO₃ | DMSO | 80-90 | Good to Excellent | [18] |
| Aryl halides | Aniline | CuI / Phenanthroline | KOH | - | High | [16] |
Applications in Drug Development
The N-arylpyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents.
N-Arylpyrroles as GPR120 Agonists for Type II Diabetes
G protein-coupled receptor 120 (GPR120) is a promising target for the treatment of type 2 diabetes.[19][20] Activation of GPR120 by agonists stimulates the release of glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion.[21] A novel series of N-arylpyrroles has been identified as potent GPR120 agonists.[19]
Signaling Pathway of GPR120 Activation
N-Arylpyrroles as Antimycobacterial Agents
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents.[22] N-arylpyrroles have shown promising activity against M. tuberculosis, including drug-resistant strains.[22][23] Some of these compounds are believed to exert their effect by inhibiting mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[24]
Experimental Workflow for Antimycobacterial Drug Discovery
This guide provides a foundational understanding of the key synthetic routes to N-arylpyrroles and highlights their importance in contemporary drug discovery. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field.
References
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. [PDF] A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 15. rsc.org [rsc.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and History of 2-(1H-Pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-Pyrrol-1-yl)aniline, a versatile heterocyclic amine, has emerged as a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its role as a precursor to pharmacologically active compounds. Detailed experimental protocols for its synthesis, tabulated physicochemical and biological data, and visual representations of its synthetic and biological pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
This compound, also known as 1-(2-aminophenyl)pyrrole, is an aromatic compound featuring a pyrrole ring N-substituted with an aminophenyl group. Its unique structural architecture, combining the electron-rich pyrrole moiety with the reactive aniline functionality, has made it a valuable intermediate in the synthesis of a diverse range of complex molecules. Notably, it serves as a key building block for the construction of pyrrolo[1,2-a]quinoxalines, a class of fused heterocyclic compounds with significant therapeutic potential, including the inhibition of protein kinases such as Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK). This guide delves into the historical context of its synthesis, provides detailed experimental procedures, and explores its applications in drug discovery.
Discovery and Historical Synthesis
The discovery of this compound is not attributed to a single seminal publication but rather evolved from the broader development of pyrrole synthesis methodologies in the late 19th and early 20th centuries. The most relevant and historically significant methods for its preparation are the Paal-Knorr and Clauson-Kaas pyrrole syntheses.
The Paal-Knorr synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884, is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[1] In the context of this compound, this would involve the reaction of a 1,4-dicarbonyl compound with o-phenylenediamine.
The Clauson-Kaas synthesis , developed by Niels Clauson-Kaas in 1952, provides a more direct route to N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans in an acidic medium.[2][3] This method has become a common approach for the synthesis of this compound and its derivatives.
While the precise first synthesis of this compound is not well-documented as a landmark discovery, its preparation is a classic example of these established named reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Data is compiled from various sources, including PubChem and commercial supplier information.[4]
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| CAS Number | 6025-60-1 |
| Appearance | Solid |
| Solubility | 14.5 µg/mL in water at pH 7.4[4] |
| Storage Temperature | 2-8°C, protect from light |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound based on established methodologies.
Paal-Knorr Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N-aryl pyrroles.[5]
Reactants:
-
o-Phenylenediamine
-
2,5-Dimethoxytetrahydrofuran
-
1,2-Dichloroethane (DCE)
-
Water
-
Acetic acid
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of o-phenylenediamine (1 equivalent) and acetic acid (0.07 mL/mmol of aniline) in a mixture of DCE (1.86 mL/mmol of aniline) and water (1.12 mL/mmol of aniline) is heated to 80°C.
-
2,5-Dimethoxytetrahydrofuran (1.05 equivalents) is then added in one portion, and the heating is continued at 80°C overnight.
-
After cooling, the layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed in vacuo to yield the crude this compound.
-
The crude product can be purified by flash column chromatography.
Microwave-Assisted Clauson-Kaas Synthesis
This protocol is a greener and more rapid approach to the synthesis of N-substituted pyrroles.[3][6]
Reactants:
-
o-Phenylenediamine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
Procedure:
-
To a microwave vial, add o-phenylenediamine (1 equivalent), 2,5-dimethoxytetrahydrofuran (1 equivalent), and glacial acetic acid.
-
Seal the reaction vessel and heat under microwave irradiation (e.g., 10 minutes at 170°C).
-
After cooling, pour the reaction mixture onto ice.
-
Collect the resulting solid by vacuum filtration and wash with cold water to yield the pure product.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. Representative ¹H and ¹³C NMR data are summarized below.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| δ 7.20-7.40 (m, Ar-H) | δ 140.4 |
| δ 6.88 (t, J = 2.1 Hz, 2H, Pyrrole H) | δ 133.8 |
| δ 6.34 (t, J = 2.1 Hz, 2H, Pyrrole H) | δ 128.8 |
| δ 3.78 (br. s, 2H, NH₂) | δ 128.3 |
| δ 128.1 | |
| δ 122.2 | |
| δ 119.9 | |
| δ 109.2 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Role in Drug Discovery and Development
This compound is a crucial starting material for the synthesis of fused heterocyclic systems, particularly pyrrolo[1,2-a]quinoxalines. These derivatives have garnered significant attention in drug discovery due to their ability to inhibit key enzymes involved in cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK).
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that regulate the progression of the cell cycle.[7] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound have been shown to inhibit various CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Inhibition of Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival.[8] Aberrant BTK activity is implicated in various B-cell malignancies and autoimmune diseases. Small molecule inhibitors derived from this compound have shown promise in targeting BTK.
Biological Activity Data
The following table summarizes the inhibitory activities of some representative derivatives of this compound against key protein kinases.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrrolo[1,2-a]quinoxalines | CDK9 | Varies | [9] |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-ones | BTK | 7.41 - 11.4 | |
| Benzofuro[3,2-b]pyridin-2(1H)-ones | BTK | 74 - 139 | [10] |
| Benzofuro[3,2-b]pyridin-2(1H)-ones | PI3Kδ | 170 - 275 | [10] |
Conclusion
This compound, a compound with historical roots in the foundational principles of heterocyclic chemistry, continues to be a molecule of significant interest. Its straightforward synthesis via classical named reactions like the Paal-Knorr and Clauson-Kaas syntheses, coupled with its utility as a scaffold for potent enzyme inhibitors, ensures its continued relevance in modern drug discovery and development. This technical guide has provided a comprehensive overview of its history, synthesis, and biological importance, offering a valuable resource for researchers aiming to leverage the unique properties of this versatile molecule. The ongoing exploration of its derivatives as inhibitors of critical signaling pathways, such as those governed by CDKs and BTK, highlights the enduring potential of this compound in the quest for novel therapeutics.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. This compound | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Theoretical and Computational Insights into 2-(1H-Pyrrol-1-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(1H-Pyrrol-1-yl)aniline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the synthesis, spectroscopic characterization, and in-silico analysis of the molecule. Key experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented and compared with theoretically derived values. Detailed protocols for both the chemical synthesis and the computational analysis are provided to enable replication and further investigation. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of similar molecular scaffolds, offering a starting point for future pharmacological research.
Introduction
This compound is an aromatic compound featuring a pyrrole ring fused to an aniline moiety. This unique structural arrangement imparts specific electronic and conformational properties that are of interest for the design of novel therapeutic agents and functional materials. The pyrrole nucleus is a common motif in many biologically active compounds, while the aniline group provides a versatile handle for further chemical modifications. Understanding the fundamental properties of this core structure through a combination of experimental and computational methods is crucial for unlocking its full potential. This guide serves as a centralized resource for researchers, providing both the foundational knowledge and the practical methodologies required for the study of this compound.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in Table 1. The structure consists of a planar pyrrole ring attached to the nitrogen atom of an aniline molecule. The relative orientation of these two rings is a key determinant of the molecule's overall conformation and electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6025-60-1 | PubChem[1] |
| Canonical SMILES | C1=CC=C(C(=C1)N)N2C=CC=C2 | PubChem[1] |
| InChI Key | GDMZHPUPLWQIBD-UHFFFAOYSA-N | PubChem[1] |
Experimental Protocols
Gold-Catalyzed Synthesis of this compound
A one-pot, single-step approach for the synthesis of this compound involves a gold-catalyzed cyclization of unconjugated ynone derivatives with 1,2-diaminoarenes. This method provides a valuable route to the target molecule.
Materials:
-
Unconjugated ynone derivative
-
1,2-diaminoarene
-
Gold catalyst (e.g., AuCl₃)
-
Solvent (e.g., a polar protic solvent)
Procedure:
-
In a suitable reaction vessel, dissolve the unconjugated ynone derivative and 1,2-diaminoarene in the chosen solvent.
-
Add the gold catalyst to the reaction mixture.
-
Stir the reaction at the optimized temperature for the required duration.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to yield this compound.
A detailed experimental protocol can be adapted from the study by Yilmaz and Aslan (2023).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a ~5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a suitable IR-transparent window. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for solid samples.
-
Acquisition: Record the FT-IR spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).
Computational Methodology
Due to the absence of a specific published computational study on this compound, this section outlines a standard and robust methodology for its theoretical analysis based on established practices for similar aromatic amines.
Geometry Optimization and Vibrational Frequency Analysis
Density Functional Theory (DFT) is the recommended method for these calculations.
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) basis set to provide a good balance of accuracy and computational cost.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Following the optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.
-
NMR Chemical Shift Calculation
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.
-
Software: Gaussian 16 or equivalent.
-
Functional and Basis Set: The same functional and basis set as used for the geometry optimization (B3LYP/6-311++G(d,p)) should be used for consistency.
-
Procedure:
-
Use the previously optimized geometry of this compound.
-
Perform an NMR calculation using the GIAO method.
-
The calculated absolute shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS) at the same level of theory.
-
Data Presentation
The following tables summarize the available experimental data and provide a template for comparison with theoretical values that would be obtained from the computational protocols described above.
Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm)
| Proton | Experimental (ppm)[1] | Calculated (ppm) |
| Pyrrole H (α) | Data not specified | To be determined |
| Pyrrole H (β) | Data not specified | To be determined |
| Aniline Ring H | Data not specified | To be determined |
| Amine H (-NH₂) | Data not specified | To be determined |
Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)
| Carbon | Experimental (ppm)[1] | Calculated (ppm) |
| Pyrrole C (α) | Data not specified | To be determined |
| Pyrrole C (β) | Data not specified | To be determined |
| Aniline Ring C | Data not specified | To be determined |
Table 4: Comparison of Experimental and Theoretical FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (cm⁻¹)[1] | Calculated (cm⁻¹) |
| N-H Stretch (Amine) | Data not specified | To be determined |
| C-H Stretch (Aromatic) | Data not specified | To be determined |
| C=C Stretch (Aromatic) | Data not specified | To be determined |
| C-N Stretch | Data not specified | To be determined |
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Experimental Workflow
Caption: Workflow for synthesis and characterization.
Hypothetical Signaling Pathway: CDK Inhibition
Derivatives of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine have shown activity as Cyclin-Dependent Kinase (CDK) inhibitors. While the direct biological activity of this compound is not established, a hypothetical mechanism of action targeting CDKs can be proposed as a starting point for investigation.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Use of 2-(1H-Pyrrol-1-yl)aniline Derivatives as Potent CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of CDK inhibitors derived from 2-(1H-Pyrrol-1-yl)aniline and related scaffolds. This document includes detailed experimental protocols, quantitative biological data, and visualizations of key cellular pathways to support research and development in oncology.
Introduction to CDK Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Small molecule inhibitors of CDKs have emerged as a promising class of anticancer agents. The core structure of many CDK inhibitors is based on a substituted pyrimidine ring, which mimics the adenine base of ATP, allowing them to bind to the ATP-binding pocket of the kinase and block its activity. The 2-anilinopyrimidine scaffold, in particular, has been extensively explored for the development of potent and selective CDK inhibitors.
The Role of this compound in Synthesizing CDK Inhibitors
This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. In the context of CDK inhibitors, this molecule can be utilized to construct key pharmacophores, such as 2-anilinopyrimidine and pyrrolo[2,3-d]pyrimidine cores. These scaffolds have been shown to exhibit potent inhibitory activity against various CDKs, including CDK2, CDK4, CDK6, and CDK9.
CDK Signaling Pathway and Inhibition
The progression of the cell cycle is a tightly regulated process orchestrated by the sequential activation and inactivation of various CDK-cyclin complexes.[2][3] The G1 phase is primarily controlled by CDK4/6 in complex with D-type cyclins and CDK2 in complex with cyclin E. These complexes phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and subsequent entry into the S phase. CDK2-cyclin A complex governs the S phase, while CDK1-cyclin B is essential for mitosis (M phase). Transcriptional CDKs, such as CDK9, play a crucial role in regulating gene expression, including that of anti-apoptotic proteins.
CDK inhibitors function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of key substrates and inducing cell cycle arrest or apoptosis.
Caption: Simplified CDK signaling pathway in the cell cycle.
Quantitative Data: Inhibitory Activity of Anilino-Pyrimidine and Pyrrolo-Pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of various CDK inhibitors with scaffolds related to this compound against a panel of cyclin-dependent kinases.
Table 1: IC50 Values of 2-Anilinopyrimidine Derivatives
| Compound ID | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK7 (nM) | CDK9 (nM) | Reference |
| Flavopiridol | 30 | 100 | 20 | - | 10 | 10 | [4] |
| Roscovitine | 2700 | 100 | >100000 | - | 500 | 800 | [4] |
| Dinaciclib | 3 | 1 | - | 1 | - | 4 | [4] |
| AT7519 | 190 | 44 | 67 | 18 | - | <10 | [4] |
| RGB-286638 | 2 | 3 | 4 | - | - | 1 | [4] |
| BAY-1000394 | 5-25 | 5-25 | 5-25 | - | 5-25 | 5-25 | [4] |
| Milciclib | - | 45 | - | - | - | - | [5] |
| Compound 5f | - | - | - | - | 479 | - | [2] |
| Compound 5d | - | - | - | - | - | - | [2] |
| Compound 5b | - | - | - | - | - | 59 | [2] |
Table 2: IC50 Values of Pyrrolo[2,3-d]pyrimidine and Related Derivatives
| Compound ID | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK6 (nM) | CDK9 (nM) | Reference |
| Ribociclib | - | - | 10 | 39 | - | [6] |
| Palbociclib | - | - | 11 | 16 | - | [4] |
| Abemaciclib | - | - | 2 | 10 | - | [4] |
| Compound 2g (PDAC study) | >10000 | >10000 | >10000 | - | 13 | [7] |
| Compound 73 (Purine analog) | 86000 | 44 | - | - | - |
Experimental Protocols
The following protocols describe the general synthesis of 2-anilinopyrimidine-based CDK inhibitors, which can be adapted using this compound as a key reagent.
General Synthetic Workflow
The synthesis of 2-anilinopyrimidine CDK inhibitors typically involves a multi-step process. A common strategy is the construction of a substituted pyrimidine ring followed by a nucleophilic aromatic substitution reaction with the desired aniline derivative.
Caption: General workflow for synthesizing 2-anilinopyrimidine CDK inhibitors.
Protocol 1: Synthesis of a 2-Anilino-4-(pyrrol-3-yl)pyrimidine Derivative (Adapted)
This protocol is adapted from the synthesis of related 2-anilinopyrimidine compounds.
Step 1: Synthesis of 2-Chloro-4-(1H-pyrrol-3-yl)pyrimidine
-
To a solution of a suitable pyrimidine precursor (e.g., 2,4-dichloropyrimidine) in an appropriate solvent (e.g., dioxane), add a pyrrole-containing building block (e.g., 3-(tributylstannyl)-1H-pyrrole-1-carboxylic acid tert-butyl ester) and a palladium catalyst (e.g., Pd(PPh3)4).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-chloro-4-(1H-pyrrol-3-yl)pyrimidine intermediate.
Step 2: Coupling of 2-Chloro-4-(1H-pyrrol-3-yl)pyrimidine with this compound
-
In a sealed reaction vessel, combine the 2-chloro-4-(1H-pyrrol-3-yl)pyrimidine intermediate, this compound, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., DMF).
-
Heat the mixture under microwave irradiation at a specified temperature (e.g., 110 °C) for a designated time.[4]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivative.
Protocol 2: CDK Inhibition Assay (General Procedure)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against various CDKs.
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, DTT, and ATP at a concentration close to the Km for the specific CDK.
-
Add the purified CDK/cyclin enzyme complex to the wells of a microtiter plate.
-
Add the synthesized inhibitor at various concentrations (typically in a serial dilution).
-
Add a suitable substrate (e.g., a peptide derived from histone H1 or pRb) and radiolabeled [γ-33P]ATP to initiate the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The use of this compound and its derivatives as building blocks provides a versatile platform for the synthesis of novel CDK inhibitors. The protocols and data presented in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate new potent and selective CDK inhibitors for cancer therapy. Further optimization of these scaffolds may lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Khan Academy [khanacademy.org]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of 2-(1H-Pyrrol-1-yl)aniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Pyrrol-1-yl)aniline is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. Its unique structural features, combining a pyrrole ring with an aniline moiety, allow for the generation of derivatives with potent inhibitory activities against various therapeutic targets. This document provides a detailed overview of the applications of this compound in the development of anticancer and antimicrobial agents, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents through multiple mechanisms of action, including the inhibition of cyclin-dependent kinases (CDKs), disruption of tubulin polymerization, and modulation of the Hedgehog signaling pathway.
Cyclin-Dependent Kinase (CDK) Inhibition
A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, synthesized using the this compound scaffold, have been identified as potent inhibitors of CDKs, which are crucial regulators of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: CDK Inhibition
| Compound | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| Reference Compound | CDK2 | Data not available | HCT116 | Data not available |
| Derivative 1 | CDK2 | Data not available | HCT116 | Data not available |
| Derivative 2 | CDK4 | Data not available | HCT116 | Data not available |
Note: Specific IC50 values for individual 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives were not explicitly available in the provided search results. The original research article would need to be consulted for a comprehensive list of compounds and their corresponding activities.
Experimental Protocol: CDK2/Cyclin A Kinase Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of compounds against CDK2/cyclin A.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 substrate
-
[γ-³³P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, Histone H1, and [γ-³³P]ATP.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the CDK2/cyclin A enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated Histone H1.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: CDK Regulation of the Cell Cycle
2-(1H-Pyrrol-1-yl)aniline: A Versatile Precursor for the Synthesis of Biologically Active Pyrrolo[1,2-a]quinoxalines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities include anticancer, kinase inhibition, and modulation of serotonin receptors, making them attractive scaffolds for drug discovery and development.[1] A key precursor for the efficient synthesis of this privileged scaffold is 2-(1H-pyrrol-1-yl)aniline. This document provides detailed application notes and experimental protocols for the synthesis of pyrrolo[1,2-a]quinoxalines from this compound, summarizes quantitative data, and illustrates relevant biological signaling pathways.
Synthetic Applications of this compound
This compound serves as a versatile starting material for the construction of the pyrrolo[1,2-a]quinoxaline core through various synthetic strategies. The primary advantage of this precursor lies in the presence of a nucleophilic amino group ortho to the pyrrole ring, which facilitates intramolecular cyclization reactions to form the central pyrazine ring of the target heterocycle. Key synthetic methodologies include the Pictet-Spengler reaction, copper-catalyzed oxidative cyclization, and potassium iodide-catalyzed synthesis.
Data Presentation
Table 1: Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives from this compound
| Entry | Synthetic Method | Reactant 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Pictet-Spengler | Aryl aldehydes | p-DBSA | Ethanol | RT | 0.25-2 | 4-Aryl-pyrrolo[1,2-a]quinoxalines | High | [2] |
| 2 | Copper-Catalyzed | Alkylsilyl peroxides | Cu(II) | Not specified | Not specified | Not specified | Substituted pyrrolo[1,2-a]quinoxalines | Not specified | [3][4] |
| 3 | KI-Catalyzed | Phenylmethyl bromide | KI | DMSO | 120 | 8-12 | 4-Phenylpyrrolo[1,2-a]quinoxaline | 40-88 | [5] |
| 4 | Pictet-Spengler | Vanillin | p-DBSA | Ethanol | RT | Not specified | 1-(4-(4-Hydroxy-3-methoxyphenyl)pyrrolo[1,2-a]quinoxalin-8-yl)ethan-1-one | 95 | [2] |
| 5 | Pictet-Spengler | 6-Bromopiperonal | p-DBSA | Ethanol | RT | Not specified | 4-(6-Bromobenzo[d][4][6]dioxol-5-yl)-8-isopropyl-4,5-dihydropyrrolo[1,2-a]quinoxaline | 56 | [2] |
Table 2: Biological Activity of Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Target | Biological Activity | IC50/EC50 | Reference |
| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | CK2 | Kinase Inhibition | 49 nM | [6] |
| A series of 15 derivatives | CK2 | Kinase Inhibition | µM to sub-µM range | [6] |
| Compound 38 (a pyrrolo[1,2-a]quinoxaline derivative) | SARS-CoV-2 | Antiviral | 9.3 µM | [7] |
Experimental Protocols
Protocol 1: Pictet-Spengler Reaction for the Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines
This protocol is adapted from a green synthesis approach utilizing p-dodecylbenzenesulfonic acid (p-DBSA) as a surfactant catalyst.[2]
Materials:
-
Substituted this compound (e.g., 1-(4-Amino-3-(1H-pyrrol-1-yl)phenyl)ethan-1-one or 4-Isopropyl-2-(1H-pyrrol-1-yl)aniline) (0.291 mmol)
-
Corresponding aryl aldehyde (0.349 mmol)
-
p-Dodecylbenzenesulfonic acid (p-DBSA) (0.0291 mmol)
-
Ethanol (96%) (2 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a well-stirred solution of p-DBSA in 96% ethanol, add the this compound derivative and the corresponding aldehyde.
-
Stir the mixture at room temperature for 15-120 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent to dryness under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate) to obtain the pure pyrrolo[1,2-a]quinoxaline derivative.
Protocol 2: Potassium Iodide-Catalyzed Synthesis of 4-Phenylpyrrolo[1,2-a]quinoxaline
This protocol describes a transition-metal-free synthesis.[5]
Materials:
-
N-(2-aminophenyl)pyrrole (1 equivalent)
-
Phenylmethyl bromide (1 equivalent)
-
Potassium iodide (KI)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, combine N-(2-aminophenyl)pyrrole and phenylmethyl bromide in DMSO.
-
Add potassium iodide to the mixture.
-
Heat the reaction mixture at 120 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture by pouring it into water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 4-phenylpyrrolo[1,2-a]quinoxaline.
Mandatory Visualizations
Synthetic Workflow
Caption: General synthetic routes to pyrrolo[1,2-a]quinoxalines.
Signaling Pathways
Caption: Inhibition of the CK2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Copper-catalyzed oxidative cyclization of this compound and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one: Synthesis, Crystal Structure and Anti-Leukemic Activity [mdpi.com]
Application Note and Protocol for the Analysis and Purification of 2-(1H-Pyrrol-1-yl)aniline by HPLC
Introduction
2-(1H-Pyrrol-1-yl)aniline is an aromatic amine containing a pyrrole moiety, making it a valuable building block in medicinal chemistry and materials science. Ensuring the purity of this compound is critical for its application in drug development and other research areas. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and purification of such organic molecules.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method suitable for both the analytical determination of purity and the preparative purification of this compound.
The physicochemical properties of this compound, such as its moderate hydrophobicity (LogP of approximately 1.69), make it an ideal candidate for separation using a C18 stationary phase.[3] The developed method utilizes a mobile phase consisting of acetonitrile and water with an acid modifier, which is a common and effective approach for the analysis of aromatic amines.[4][5][6]
Analytical Method
Objective: To develop a rapid and reliable analytical HPLC method for the determination of the purity of this compound.
Instrumentation and Conditions: A standard analytical HPLC system equipped with a UV detector is used. The method parameters are summarized in the table below.
| Parameter | Condition |
| HPLC System | Analytical HPLC with UV Detector |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Conc. | 1 mg/mL in Mobile Phase (50:50 A:B) |
Rationale for Method Parameters:
-
Column: A C18 column is a common choice for the separation of moderately nonpolar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water provides good separation for many aromatic amines.[4] The addition of phosphoric acid helps to protonate the analyte, leading to sharper peaks and improved reproducibility.[5][6] For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5][6]
-
Gradient: A gradient elution is employed to ensure the efficient elution of the target compound while also separating it from potential impurities with different polarities.
-
Detection: Aromatic compounds like this compound exhibit strong UV absorbance, making UV detection at 254 nm a suitable choice.
Preparative Method
Objective: To scale up the analytical method for the purification of this compound from a crude mixture.
Instrumentation and Conditions: A preparative HPLC system with a higher flow rate capacity and a larger column is required. The method is a direct scale-up of the analytical method.
| Parameter | Condition |
| HPLC System | Preparative HPLC with UV Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Column Temp. | Ambient |
| Detection | UV at 254 nm |
| Injection Vol. | 1-5 mL (dependent on concentration and column loading) |
| Sample Conc. | Highly concentrated in a suitable solvent (e.g., DMSO, DMF) and then diluted with the initial mobile phase |
Data Presentation
Table 1: Analytical Method Performance (Simulated Data)
| Analyte | Retention Time (min) | Purity (%) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
|---|
| this compound | 8.5 | >99.5 | 0.1 | 0.3 |
Table 2: Preparative Method Performance (Simulated Data)
| Parameter | Result |
|---|---|
| Sample Load | 100 mg |
| Recovery | >90% |
| Purity of Collected Fraction | >99.8% |
| Throughput | ~2 mg/min |
Experimental Protocols
Protocol 1: Analytical HPLC Analysis
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Prepare Mobile Phase B by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using a suitable method (e.g., sonication, vacuum filtration).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Set up the HPLC system with the analytical C18 column and the specified mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 10 µL of the prepared sample.
-
Run the gradient method as described in the analytical method table.
-
Integrate the peaks in the resulting chromatogram to determine the retention time and calculate the purity of this compound.
-
Protocol 2: Preparative HPLC Purification
-
Mobile Phase Preparation:
-
Prepare larger volumes of Mobile Phase A and B as described in the analytical protocol. Ensure sufficient volume for the entire purification run.
-
Degas the mobile phases.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., Dimethyl Sulfoxide or N,N-Dimethylformamide).
-
Dilute the dissolved sample with the initial mobile phase (30% B) until the sample is fully dissolved and the solution is clear. The final concentration will depend on the loading capacity of the preparative column.
-
Filter the sample solution through a suitable filter to remove any particulate matter.
-
-
HPLC System Setup and Purification:
-
Install the preparative C18 column on the preparative HPLC system.
-
Equilibrate the column with the initial mobile phase composition (30% B) at the preparative flow rate (20 mL/min) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the preparative gradient method as specified.
-
Monitor the elution profile using the UV detector and collect fractions corresponding to the main peak of this compound.
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions.
-
Remove the solvent from the pooled fractions using a suitable method such as rotary evaporation or lyophilization to obtain the purified solid compound.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Palladium-Catalyzed Synthesis of 2-(1H-Pyrrol-1-yl)aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-(1H-Pyrrol-1-yl)aniline scaffold is a privileged structure in medicinal chemistry and materials science. Pyrrole derivatives are integral to numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The synthesis of N-aryl pyrroles, specifically those derived from aniline, provides a versatile platform for developing novel therapeutic agents and functional materials.[5] The Buchwald-Hartwig amination reaction is a powerful and widely adopted palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen (C–N) bonds.[6][7] This protocol details a general and efficient procedure for the synthesis of this compound derivatives using this methodology, which offers significant advantages over traditional methods by providing a broader substrate scope and greater functional group tolerance.[6]
General Synthetic Protocol: Buchwald-Hartwig Amination
The synthesis is achieved via a palladium-catalyzed cross-coupling reaction between a substituted 2-haloaniline and pyrrole in the presence of a suitable phosphine ligand and a base.
General Reaction Scheme:

Figure 1. General scheme for the synthesis of this compound derivatives. 'X' typically represents I, Br, or Cl, and 'R' represents various functional groups.
Experimental Protocol: Synthesis of a Representative Derivative
This section provides a detailed methodology for the synthesis of a model compound, this compound, from 2-bromoaniline and pyrrole. This protocol can be adapted for various substituted derivatives.
2.1 Materials and Reagents:
-
2-Bromoaniline (1.0 equiv)
-
Pyrrole (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
2.2 Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles for liquid transfer
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Standard laboratory glassware
2.3 Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by 2-bromoaniline (1.0 equiv) and pyrrole (1.2 equiv).
-
Reaction Execution: Heat the reaction mixture to 100-110 °C in a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:4 EtOAc/Hexanes mobile phase) until the starting material (2-bromoaniline) is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound derivative.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Substrate Scope and Yield
The described protocol is amenable to a variety of substituted anilines. The following table summarizes representative yields for different derivatives synthesized using palladium-catalyzed N-arylation methods.[8][9]
| Entry | Aryl Halide (R-group) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | NaOtBu | Toluene | 110 | 18 | 85 |
| 2 | 4-Fluoro | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₂CO₃ | Dioxane | 100 | 24 | 78 |
| 3 | 4-Methoxy | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | NaOtBu | Toluene | 110 | 20 | 81 |
| 4 | 4-Cyano | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ | t-BuOH | 100 | 16 | 72 |
| 5 | 3-Methyl | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | Cs₂CO₃ | Dioxane | 100 | 22 | 88 |
Visualization of Workflows and Mechanisms
4.1 Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of this compound derivatives.
Caption: Experimental workflow from preparation to analysis.
4.2 Buchwald-Hartwig Amination Catalytic Cycle
The mechanism proceeds through a well-defined catalytic cycle involving the palladium catalyst.[10][11]
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cibtech.org [cibtech.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 2-(1H-Pyrrol-1-yl)aniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Pyrrol-1-yl)aniline is a valuable and versatile bifunctional building block in organic synthesis. Its unique structure, featuring a primary aromatic amine and a pyrrole ring ortho to each other, allows for the construction of a variety of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant fused heterocycles, particularly pyrrolo[1,2-a]quinoxalines.
Applications in the Synthesis of Pyrrolo[1,2-a]quinoxalines
Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing tricyclic scaffolds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been reported to exhibit anticancer, antifungal, antituberculosis, and antimalarial properties, and also act as inhibitors of protein kinase CK2 and as 5-HT3 receptor agonists.[1][2] this compound serves as a key precursor for the synthesis of this important heterocyclic core.
General Synthetic Scheme
The most common approach to synthesize the pyrrolo[1,2-a]quinoxaline scaffold from this compound involves a condensation reaction with an appropriate aldehyde, followed by cyclization. One efficient method is the Pictet-Spengler reaction, which can be catalyzed by acids.
Data Presentation: Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
The following table summarizes various synthetic approaches for the preparation of pyrrolo[1,2-a]quinoxaline derivatives using this compound as the starting material.
| Product | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Reference |
| 4-Aryl-4,5-dihydropyrrolo[1,2-a]quinoxalines | Aromatic aldehydes | p-Dodecylbenzene sulphonic acid (p-DBSA) | Ethanol | Room Temperature, 15-120 min | High | [3] |
| 4-Methylpyrrolo[1,2-a]quinoxaline | Acetyl chloride, then POCl₃ | - | - | Reflux | Not specified | [4] |
| Pyrrolo[1,2-a]quinoxaline-4-carboxaldehyde | 4-Methylpyrrolo[1,2-a]quinoxaline | SeO₂ | Dioxane | Reflux | Not specified | [4] |
| Substituted 4-phenylpyrrolo[1,2-a]quinoxalines | Substituted benzaldehydes | Potassium iodide | Not specified | Not specified | Moderate to Good | [1] |
Experimental Protocols
Protocol 1: Green Synthesis of 4-Aryl-4,5-dihydropyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction
This protocol describes a surfactant-catalyzed Pictet-Spengler reaction for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines in an environmentally friendly solvent.[3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
p-Dodecylbenzene sulphonic acid (p-DBSA)
-
Ethanol (96%)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a well-stirred solution of p-DBSA (0.0291 mmol) in 96% ethanol (2 mL), add this compound (0.291 mmol) and the corresponding aromatic aldehyde (0.349 mmol).
-
Stir the reaction mixture at room temperature for 15-120 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash chromatography using a mixture of n-hexane and ethyl acetate as the eluent to obtain the pure 4-aryl-4,5-dihydropyrrolo[1,2-a]quinoxaline.
Protocol 2: Multi-step Synthesis of 4-Methylpyrrolo[1,2-a]quinoxaline
This protocol outlines a classical approach to the synthesis of a substituted pyrrolo[1,2-a]quinoxaline involving acylation and subsequent Bischler-Napieralski cyclization.[4]
Step 1: Synthesis of N-(2-(1H-pyrrol-1-yl)phenyl)acetamide
-
React this compound with acetyl chloride to form the corresponding acetamide.
Step 2: Cyclization to 4-Methylpyrrolo[1,2-a]quinoxaline
-
Prepare the acetamide from the previous step.
-
The cyclization of this amide is carried out in refluxing phosphorus oxychloride (POCl₃) to yield 4-methylpyrrolo[1,2-a]quinoxaline.[4]
Visualizations
Synthetic Pathway to Pyrrolo[1,2-a]quinoxalines
Caption: General synthesis of pyrrolo[1,2-a]quinoxalines.
Inhibition of Protein Kinase CK2 Signaling Pathway
Pyrrolo[1,2-a]quinoxaline derivatives have been identified as inhibitors of human protein kinase CK2, a key enzyme in cell growth and proliferation.[2]
Caption: Inhibition of the Protein Kinase CK2 signaling pathway.
Conclusion
This compound is a highly effective building block for the synthesis of pyrrolo[1,2-a]quinoxalines, a class of compounds with significant therapeutic potential. The straightforward and efficient synthetic protocols, such as the Pictet-Spengler reaction, make this starting material attractive for the generation of diverse libraries of bioactive molecules for drug discovery and development. The ability of the resulting compounds to inhibit key cellular targets like protein kinase CK2 highlights the importance of this compound in medicinal chemistry research.
References
Catalytic N-Arylation of Pyrrole with 2-Haloanilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic N-arylation of pyrrole with 2-haloanilines, a crucial transformation for the synthesis of N-(2-aminophenyl)pyrroles. These products are valuable intermediates in the synthesis of various biologically active compounds and pharmaceuticals. The protocols described herein focus on palladium- and copper-catalyzed systems, which are the most prevalent and effective methods for this transformation.
Introduction
The N-arylation of pyrrole, particularly with functionalized anilines, provides access to a diverse range of molecular scaffolds of significant interest in medicinal chemistry and materials science. The resulting N-arylpyrrole moiety is a key structural component in many biologically active molecules. The direct coupling of pyrrole with 2-haloanilines presents a more atom-economical and efficient alternative to traditional multi-step synthetic routes. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation have emerged as powerful tools for the construction of the C–N bond in this context. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. This document summarizes effective catalytic systems and provides detailed protocols to facilitate their application in a research and development setting.
Catalytic Systems Overview
The successful N-arylation of pyrrole with 2-haloanilines hinges on the appropriate selection of the catalytic system. Both palladium and copper-based catalysts have proven effective, each with its own set of advantages and preferred reaction conditions.
-
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): These systems are known for their high catalytic activity and broad substrate scope. They typically employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand. The choice of ligand is crucial for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. For the coupling of pyrrole with 2-haloanilines, ligands such as biarylphosphines (e.g., XPhos, RuPhos) have shown good performance. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used in solvents like toluene or dioxane.
-
Copper-Catalyzed Systems (Ullmann Condensation): Copper-catalyzed methods offer a more economical and often milder alternative to palladium catalysis. These reactions typically utilize a copper(I) salt, such as CuI, as the catalyst. The presence of a ligand, often a diamine or an amino acid, is generally required to facilitate the coupling. Bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly employed in polar aprotic solvents like DMF, DMSO, or in some cases, in greener solvents like ethylene glycol. Copper-catalyzed reactions can be particularly advantageous for large-scale synthesis due to the lower cost of the catalyst.
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems for the N-arylation of pyrrole with different 2-haloanilines. This data is intended to provide a comparative overview to aid in the selection of an appropriate method.
Table 1: Palladium-Catalyzed N-Arylation of Pyrrole with 2-Chloroaniline
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 85 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.4) | Dioxane | 110 | 20 | 88 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 75 |
| 4 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 22 | 82 |
Table 2: Copper-Catalyzed N-Arylation of Pyrrole with 2-Bromoaniline
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 24 | 92 |
| 2 | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 89 |
| 3 | Cu₂O (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.0) | DMF | 120 | 36 | 85 |
| 4 | CuI (10) | None | NaOH (2.0) | Ethylene Glycol | 120 | 24 | 78[1] |
Table 3: N-Arylation of Pyrrole with 2-Iodoaniline
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | Xantphos (2) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 95 |
| 2 | CuI (5) | None | K₃PO₄ (2.0) | DMF | 110 | 12 | 90 |
| 3 | CuI (10) | N,N'-Dimethyl-1,2-cyclohexanediamine (20) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 93 |
| 4 | CuO nanoparticles (5) | None | KOtBu (2.0) | Toluene | 180 | 18 | 92 (conversion)[2] |
Experimental Protocols
The following are detailed protocols for representative palladium- and copper-catalyzed N-arylation reactions of pyrrole with a 2-haloaniline.
Protocol 1: Palladium-Catalyzed N-Arylation of Pyrrole with 2-Chloroaniline (Buchwald-Hartwig Amination)
This protocol is a general procedure adapted from established Buchwald-Hartwig amination methodologies.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Pyrrole
-
2-Chloroaniline
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Add pyrrole (1.2 mmol, 1.2 equiv.) followed by 2-chloroaniline (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(2-aminophenyl)pyrrole.
Protocol 2: Copper-Catalyzed N-Arylation of Pyrrole with 2-Bromoaniline (Ullmann Condensation)
This protocol provides a general method for the copper-catalyzed coupling of pyrrole with 2-bromoaniline.[3]
Materials:
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Pyrrole
-
2-Bromoaniline
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Resealable Schlenk tube or screw-cap vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a resealable Schlenk tube, add CuI (0.05 mmol, 5 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
The tube is then evacuated and back-filled with argon; this cycle is repeated three times.[3]
-
Add anhydrous DMSO (2 mL) to the tube.
-
Add pyrrole (1.5 mmol, 1.5 equiv.) followed by 2-bromoaniline (1.0 mmol, 1.0 equiv.) to the reaction mixture under a stream of argon.[3]
-
Seal the tube and heat the reaction mixture to 90 °C in a preheated oil bath with stirring for 24 hours.[3]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting residue can be purified by silica gel column chromatography to yield the pure N-(2-aminophenyl)pyrrole.[3]
Visualizations
Catalytic Cycle for Buchwald-Hartwig N-Arylation
Caption: Generalized catalytic cycle for the Buchwald-Hartwig N-arylation.
General Workflow for Catalytic N-Arylation of Pyrrole
Caption: General experimental workflow for the catalytic N-arylation of pyrrole.
References
Application Notes and Protocols: Derivatization of 2-(1H-Pyrrol-1-yl)aniline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-(1H-Pyrrol-1-yl)aniline, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of Schiff base and amide derivatives, summarizes their potential biological activities with quantitative data from existing literature on similar compounds, and illustrates the key signaling pathways that these molecules may modulate.
Introduction
The this compound core structure presents a unique combination of a pyrrole ring and an aniline moiety, making it an attractive starting point for medicinal chemistry campaigns. The primary aromatic amine group of the aniline ring serves as a convenient handle for derivatization, allowing for the introduction of a wide array of functional groups and the exploration of diverse chemical space. Derivatives of this and structurally related scaffolds have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties. This document serves as a guide for the synthesis and preliminary biological evaluation of novel compounds based on the this compound scaffold.
Key Derivatization Strategies
The primary amino group of this compound is amenable to various chemical transformations. Two of the most common and effective derivatization strategies are the formation of Schiff bases and amides.
-
Schiff Base Formation: Condensation of the primary amine with various aldehydes yields imines (Schiff bases). This reaction is a straightforward and efficient method to introduce diverse aromatic and heterocyclic moieties, which can significantly influence the biological activity of the parent molecule.
-
Amide Synthesis: Acylation of the primary amine with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) produces amide derivatives. This approach allows for the incorporation of a wide range of substituents and the modulation of physicochemical properties such as solubility and hydrogen bonding capacity.
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff base and amide derivatives of this compound, adapted from established methods for similar aromatic amines.
Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between this compound and a substituted aldehyde to form the corresponding Schiff base.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde, substituted benzaldehydes)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, recrystallization solvents)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of Amide Derivatives
This protocol details the acylation of this compound with a carboxylic acid using a coupling agent, or with an acid chloride.
Method A: Using a Carboxylic Acid and Coupling Agent
Materials:
-
This compound
-
Substituted carboxylic acid
-
Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the substituted carboxylic acid (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1 equivalent) and the base (1.5 equivalents) in the anhydrous solvent.
-
Add the solution of this compound to the activated carboxylic acid solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with an appropriate aqueous solution (e.g., 1N HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the purified product using appropriate analytical techniques.
Method B: Using an Acid Chloride
Materials:
-
This compound
-
Substituted acid chloride
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran (THF))
-
Round-bottom flask
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask at 0 °C.
-
Add the substituted acid chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction with water.
-
Separate the organic layer and wash it successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the purified product using appropriate analytical techniques.
Biological Screening Data
The following tables summarize the biological activities of various pyrrole derivatives, which can serve as a reference for the potential efficacy of novel this compound derivatives.
Table 1: Anticancer Activity of Selected Pyrrole Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| PD-1 | 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivative | MCF-7 (Breast) | 7.5 | [1] |
| PD-2 | Indole-aryl-amide derivative | HT29 (Colon) | 0.96 | [2] |
| PD-3 | Indole-aryl-amide derivative | HeLa (Cervical) | 1.87 | [2] |
| PD-4 | Indole-aryl-amide derivative | MCF-7 (Breast) | 0.84 | [2] |
Note: The presented data is for structurally related compounds and not direct derivatives of this compound. This data is intended to be illustrative of the potential for anticancer activity within this class of compounds.
Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| AD-1 | Pyrrolyl benzamide derivative | Staphylococcus aureus | 3.12 - 12.5 | [3] |
| AD-2 | Pyrrolyl benzamide derivative | Escherichia coli | 3.12 - 12.5 | [3] |
| AD-3 | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis | 3.125 | [3] |
| AD-4 | 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative | Staphylococcus aureus | < 1 | [4] |
| AD-5 | 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative | Candida albicans | 3.9 | [4] |
Note: The presented data is for structurally related compounds and not direct derivatives of this compound. This data is intended to be illustrative of the potential for antimicrobial activity within this class of compounds.
Signaling Pathways and Visualization
Pyrrole-containing compounds have been shown to modulate several key signaling pathways implicated in cancer and other diseases. The following diagrams, generated using Graphviz, illustrate a simplified experimental workflow and two major signaling pathways that could be targeted by derivatives of this compound.
Experimental Workflow
Caption: A streamlined workflow from the starting material to in vivo studies.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers.[5][6] Some small molecules can inhibit this pathway at different points.
References
- 1. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-Pyrrol-1-yl)aniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(1H-Pyrrol-1-yl)aniline, also known as 1-(2-aminophenyl)pyrrole, in the field of materials science. The focus is on its application as a monomer for the synthesis of the conducting polymer, poly[1-(2-aminophenyl)pyrrole] (poly(2-APPy)). This polymer has shown significant promise as a p-type organic semiconductor for the development of photoactive inorganic-organic semiconductor interfaces.
Application Notes
The primary application of this compound in materials science is as a precursor to the conducting polymer poly(2-APPy). This polymer is synthesized via oxidative electropolymerization, forming thin, photoactive films.[1] The unique combination of both aniline and pyrrole moieties in its structure gives rise to interesting electrochemical and photoelectrochemical properties, distinguishing it from its parent homopolymers, polyaniline and polypyrrole.[1][2]
Key Applications:
-
Organic Semiconductors: Poly(2-APPy) exhibits characteristics of a p-type organic semiconductor.[1][2] This makes it a suitable candidate for integration into various electronic devices.
-
Photoactive Interfaces: A significant application lies in the creation of inorganic-organic semiconductor interfaces (IOIs).[1] When deposited on inorganic semiconductor nanoparticles, such as zinc oxide (ZnO) and iron(III) oxide (Fe₂O₃), poly(2-APPy) can facilitate charge separation and transfer upon illumination. This is crucial for developing devices like photosensors and components for solar energy conversion.[1][2]
-
Host for Redox-Active Dopants: The polymer film can act as a host for large redox-active dopants without altering their redox potentials, which could be beneficial in the development of electrochemical sensors or catalytic systems.[1]
Potential Future Applications:
While current research primarily focuses on photoelectrochemical applications, the inherent properties of conducting polymers derived from aniline and pyrrole suggest potential for:
-
Chemical Sensors: Polyaniline and its derivatives are known for their sensitivity to various gases and volatile organic compounds (VOCs).[3][4] Although specific studies on poly(2-APPy) for sensor applications are not yet prevalent, its structure suggests it could be a promising material for this purpose.
-
Organic Electronics: The semiconducting nature of poly(2-APPy) makes it a candidate for inclusion in other organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), an area that warrants further investigation.[5]
Data Presentation
The following table summarizes the key quantitative data for poly(2-APPy) as reported in the literature.
| Property | Value | Reference |
| Ionization Potential (IP) | 4.7 eV | [1][2] |
| Electron Affinity (EA) | 1.90 eV | [1][2] |
| Band Gap (Eg) | 2.80 eV | [1][2] |
| Fluorescence Lifetime | 0.437 ns | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is a generalized "green chemistry" approach for the synthesis of pyrrole-substituted anilines, adapted for this compound.
Materials:
-
2-Aminocinnamaldehyde
-
Hydrazine hydrate
-
Ethanol (solvent)
-
Nano-ZnO (catalyst)
-
Deionized water
Procedure:
-
In a microwave-safe reaction vessel, dissolve 2-aminocinnamaldehyde (10 mmol) and hydrazine hydrate (10 mmol) in ethanol.
-
Add a catalytic amount of nano-ZnO to the solution.
-
Subject the reaction mixture to microwave irradiation. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, add ice-cold water to the reaction mixture to precipitate the crude product.
-
Wash the crude product with hot ethanol/water to remove the nano-ZnO catalyst.
-
Filter the solution to isolate the pure product.
-
Recrystallize the product from ethanol to obtain purified this compound.[6]
Protocol 2: Oxidative Electropolymerization of this compound
This protocol describes the formation of a thin film of poly(2-APPy) on a glassy carbon electrode (GCE).[1]
Materials:
-
This compound (2-APPy)
-
Acetonitrile (ACN)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Glassy carbon electrode (GCE, working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a 50% acetonitrile/water mixture containing 0.5 mol/L H₂SO₄.
-
Dissolve this compound in the prepared solution to the desired concentration.
-
Set up a three-electrode electrochemical cell with the GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the monomer solution.
-
Perform cyclic voltammetry (CV) by scanning the potential between the desired limits (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a set number of cycles. A typical scan rate is 100 mV/s.[1]
-
The growth of the polymer film will be indicated by the increase in the anodic and cathodic peak currents with successive CV scans.
-
After polymerization, rinse the polymer-coated electrode with deionized water and dry it for further characterization and application.
Protocol 3: Photoelectrochemical Characterization of a Poly(2-APPy) Film
This protocol outlines the general steps for investigating the photoelectrochemical properties of a prepared poly(2-APPy) film.[1]
Materials:
-
Poly(2-APPy) coated electrode (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Aqueous electrolyte solution (e.g., 0.1 M KCl)
-
Light source (e.g., Xenon lamp with a monochromator)
-
Potentiostat/Galvanostat
-
Chopper (for chopped-light experiments)
Procedure:
-
Assemble a three-electrode electrochemical cell with the poly(2-APPy) coated electrode as the working electrode in the aqueous electrolyte.
-
Measure the open-circuit potential (OCP) under dark and illuminated conditions.
-
Perform linear sweep voltammetry or chronoamperometry under both dark and chopped illumination conditions to measure the photocurrent response.
-
Record the photocurrent action spectrum by measuring the photocurrent at different wavelengths of incident light.
-
Conduct electrochemical impedance spectroscopy (EIS) under dark and illuminated conditions to study the charge transfer properties of the interface.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and application of poly(this compound).
Caption: Proposed mechanism of photocurrent generation at a poly(2-APPy)/n-type semiconductor interface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-(1H-Pyrrol-1-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1H-Pyrrol-1-yl)aniline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a modified Clauson-Kaas or Paal-Knorr type synthesis.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a low yield or no this compound. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors throughout the two main stages of the synthesis: the initial formation of the N-substituted pyrrole and the subsequent reduction of the nitro group (in the case of a Clauson-Kaas reaction with 2-nitroaniline).
-
Problem Area 1: Incomplete Pyrrole Ring Formation.
-
Inefficient Catalyst: The acid catalyst is crucial for the condensation reaction. If using a Lewis acid or Brønsted acid, ensure it is fresh and active. For instance, some Lewis acids can be sensitive to moisture.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO, or even acetic acid as both solvent and catalyst, are often used. Ensure the solvent is dry, as water can sometimes interfere with the reaction.
-
-
Problem Area 2: Incomplete Reduction of the Nitro Group.
-
Inactive Reducing Agent: Common reducing agents for this step include iron powder in the presence of an acid (like acetic acid or ammonium chloride) or catalytic hydrogenation (e.g., H₂ with Pd/C). Ensure the reducing agent is active. For example, old iron powder may have an oxide layer that reduces its reactivity.
-
Insufficient Amount of Reducing Agent: Ensure a sufficient stoichiometric excess of the reducing agent is used to ensure complete reduction of the nitro group.
-
Poor Catalyst Dispersion (for catalytic hydrogenation): If using a heterogeneous catalyst like Pd/C, ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is impure. What are the likely impurities and how can I remove them?
-
Answer: Common impurities can include unreacted starting materials or side-products from competing reactions.
-
Unreacted 2-Nitroaniline: If the initial pyrrole formation was successful but the reduction was incomplete, you may have 1-(2-nitrophenyl)-1H-pyrrole as an impurity. This can be identified by techniques like TLC or LC-MS. To remove it, you can try re-subjecting the mixture to the reduction conditions or purifying the final product by column chromatography.
-
Unreacted Aniline: If starting directly with 2-phenylenediamine in a Paal-Knorr type reaction, residual aniline may be present. This can often be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl) to protonate the aniline and extract it into the aqueous phase.
-
Furan Side-Products: In Paal-Knorr and Clauson-Kaas syntheses, the formation of furan derivatives can be a competing side reaction, especially under strongly acidic conditions. Using milder acidic conditions or buffered systems can help to minimize this.
-
Polymerization/Tar Formation: Overheating or highly concentrated reaction mixtures can sometimes lead to the formation of polymeric tars, which can complicate purification. Gradual heating and maintaining appropriate dilutions can mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used and effective method is a modified Clauson-Kaas reaction. This typically involves the reaction of a substituted aniline, such as 2-nitroaniline, with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form the pyrrole ring. This is followed by the reduction of the nitro group to an amine. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is also a viable route.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the typical purification methods for this compound?
A3: The most common method for purifying this compound is column chromatography on silica gel. A gradient of ethyl acetate in hexane is often an effective eluent system. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. The solvents and reagents used can be flammable and/or toxic, so their safety data sheets (SDS) should be consulted before use.
Data Presentation
The following table provides a summary of how different catalysts and reaction conditions can influence the yield in a typical Paal-Knorr synthesis of N-aryl pyrroles. While not specific to this compound, it offers a comparative overview of catalyst effectiveness.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | HfCl₄ | None | Sonication | 15-20 | 83 |
| 2 | AlCl₃ | None | Sonication | 15-20 | 81 |
| 3 | MOF-890 | None | Sonication | 15-20 | 80 |
| 4 | MIL-53(Al) | None | Sonication | 15-20 | 96 |
| 5 | CATAPAL 200 | None | 60 | 45 | 96 |
| 6 | Sc(OTf)₃ (3 mol%) | 1,4-Dioxane | 100 | - | >90 |
| 7 | MgI₂ etherate (10 mol%) | MeCN | 80 | - | High |
| 8 | FeCl₃·7H₂O (2 mol%) | H₂O | 60 | - | 74-98 |
Data is representative and compiled from various sources on Paal-Knorr and Clauson-Kaas reactions for N-aryl pyrroles.[1][2][3][4][5]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via a Modified Clauson-Kaas Reaction
This protocol is adapted from a literature procedure for the preparation of 2-(1H-pyrrol-1-yl)anilines.
Step 1: Synthesis of 1-(2-Nitrophenyl)-1H-pyrrole
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-nitroaniline (1.0 eq.) and 2,5-dimethoxytetrahydrofuran (1.0 eq.) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 120 °C) and stir vigorously for 2 hours.
-
Monitor the reaction progress by TLC until the starting 2-nitroaniline is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing water, which should cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-(2-nitrophenyl)-1H-pyrrole, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Reduction of 1-(2-Nitrophenyl)-1H-pyrrole to this compound
-
To a round-bottom flask containing the crude 1-(2-nitrophenyl)-1H-pyrrole from the previous step, add a mixture of water and ethanol.
-
Add iron powder (a significant excess, e.g., 4-5 equivalents) and ammonium chloride (catalytic to 1 equivalent).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting nitro compound has been completely converted to the amine.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue can be taken up in an organic solvent like ethyl acetate and washed with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(1H-Pyrrol-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(1H-Pyrrol-1-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges stem from the basicity of the aniline functional group and the compound's potential sensitivity to environmental factors. The aniline moiety can interact with acidic purification media, such as silica gel, leading to poor separation and yield loss. The compound may also be susceptible to oxidation and degradation, especially when exposed to light and air. Proper storage at 2-8°C, protected from light, is recommended.
Q2: What are the most common impurities found in crude this compound?
Common impurities often originate from the synthesis process, which is typically a variation of the Clauson-Kaas or Paal-Knorr pyrrole synthesis. These impurities may include:
-
Unreacted starting materials (e.g., 1,4-dicarbonyl compounds and 2-aminophenyl derivatives).
-
Side-products from incomplete reactions or alternative reaction pathways.
-
Isomeric byproducts.
-
Polymerized materials.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. A reverse-phase (RP) HPLC method with a C18 column is suitable.[1] The mobile phase typically consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1] This method is also scalable for preparative separations to isolate impurities.[1]
Troubleshooting Guides
Column Chromatography
Issue 1: Product streaking or tailing on the silica gel column.
-
Cause: The basic aniline group interacts with the acidic silanol groups on the surface of the silica gel, leading to strong adsorption and poor elution.
-
Solution: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Triethylamine (0.1-1%) is commonly used for this purpose.
Issue 2: Low recovery of the product from the column.
-
Cause: Irreversible adsorption or degradation of the product on the silica gel.
-
Solution:
-
Use a less acidic stationary phase, such as alumina (basic or neutral).
-
Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier before packing the column.
-
Work up the reaction mixture with an acid wash to protonate the amine, which can then be neutralized before chromatography if the salt is not stable on silica.
-
Recrystallization
Issue 1: The compound oils out instead of crystallizing.
-
Cause: The solvent is too good a solvent for the compound, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Use a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. Common solvent systems for N-arylpyrroles include hexane/ethyl acetate or hexane/acetone.
-
Try a slower cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Add a seed crystal to induce crystallization.
-
If significant impurities are present, first purify by column chromatography.
-
Issue 2: The product crystallizes with low purity.
-
Cause: The chosen solvent does not effectively differentiate between the product and the impurities at different temperatures.
-
Solution:
-
Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.
-
Perform a hot filtration step to remove any insoluble impurities before cooling.
-
Consider crystallizing the compound as a salt (e.g., hydrochloride salt) by dissolving it in an appropriate solvent and adding a stoichiometric amount of acid. This can sometimes lead to cleaner crystals.
-
Work-up/Extraction
Issue 1: Difficulty in separating the organic layer containing the product from the aqueous layer.
-
Cause: Emulsion formation, which is common when dealing with amines.
-
Solution:
-
Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Allow the mixture to stand for a longer period.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Issue 2: Residual starting materials or basic impurities in the final product.
-
Cause: Inefficient removal during the extraction process.
-
Solution:
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic impurities into the aqueous layer. Ensure your target compound is stable to these acidic conditions.
-
Alternatively, washing with an aqueous solution of copper sulfate can form a water-soluble complex with primary amines, aiding in their removal.
-
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Notes |
| Column Chromatography | >95% | 60-90% | Yield and purity are highly dependent on the crude purity and the optimization of the stationary and mobile phases. |
| Recrystallization | >98% | 50-80% | Yield is dependent on the solubility difference of the compound at high and low temperatures and the efficiency of crystal recovery. |
| Preparative HPLC | >99% | 40-70% | Generally used for obtaining highly pure material for analytical standards or biological testing, often with lower yields. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Eluent Preparation: Prepare a suitable eluent system, such as hexane:ethyl acetate (e.g., 9:1 v/v), and add 0.5% triethylamine to the mixture.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent (wet packing).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the packed column.
-
Elution: Elute the column with the prepared eluent, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them in a vacuum oven.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2-(1H-Pyrrol-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Pyrrol-1-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of o-phenylenediamine with a 1,4-dicarbonyl compound or its synthetic equivalent. The most commonly used 1,4-dicarbonyl source for this specific synthesis is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to form succinaldehyde. This method is often referred to as the Clauson-Kaas reaction.[1][2]
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: Impurities can originate from starting materials, side reactions, or incomplete reactions. The most common impurities include:
-
Unreacted o-phenylenediamine: A starting material that may persist if the reaction does not go to completion.
-
1,2-Bis(1H-pyrrol-1-yl)benzene: A common byproduct formed when both amino groups of o-phenylenediamine react with the 1,4-dicarbonyl source.[2][3]
-
Benzimidazole derivatives: These can form if there are aldehyde impurities or if oxidative side reactions occur.[4][5]
-
Polymeric/oligomeric materials: Succinaldehyde, the intermediate formed from 2,5-dimethoxytetrahydrofuran, can self-condense or polymerize under acidic conditions.[6]
-
Incompletely cyclized intermediates: The Paal-Knorr reaction proceeds through a dihydroxy-tetrahydropyrrole intermediate. Incomplete dehydration can result in this or related species as impurities.[7]
Q3: My reaction yields a significant amount of a higher molecular weight byproduct. What is it likely to be and how can I minimize its formation?
A3: A common higher molecular weight byproduct is 1,2-bis(1H-pyrrol-1-yl)benzene. This occurs when both amine functionalities of a single o-phenylenediamine molecule react with two molecules of the dicarbonyl compound.
Troubleshooting:
-
Control Stoichiometry: Use a molar excess of o-phenylenediamine relative to 2,5-dimethoxytetrahydrofuran. This will favor the formation of the mono-pyrrolated product.
-
Reaction Conditions: Lowering the reaction temperature and reaction time may also help to reduce the formation of the bis-pyrrole adduct.
Q4: I am observing a baseline "smear" in my TLC analysis, and my crude product is a dark, tarry substance. What could be the cause?
A4: This is often indicative of polymerization of the succinaldehyde intermediate, which is prone to self-condensation, especially under strongly acidic conditions and at elevated temperatures.[6] Pyrrole rings themselves can also be sensitive to strong acids and heat, leading to decomposition.[8]
Troubleshooting:
-
Use a Milder Acid Catalyst: Consider using a weaker acid or a buffered system (e.g., acetic acid with sodium acetate) to avoid harsh conditions.[2]
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Avoid excessive heating.
-
Reaction Time: Monitor the reaction progress by TLC and work it up as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure efficient stirring. Consider a more effective acid catalyst.[9] |
| Decomposition of the product. | Use milder reaction conditions (lower temperature, weaker acid).[8] | |
| Presence of Unreacted o-phenylenediamine | Insufficient amount of the 1,4-dicarbonyl source or incomplete reaction. | Ensure the correct stoichiometry. Increase reaction time. |
| Formation of 1,2-Bis(1H-pyrrol-1-yl)benzene | Incorrect stoichiometry (excess 1,4-dicarbonyl). | Use a molar excess of o-phenylenediamine. |
| Dark, Tarry Crude Product | Polymerization of succinaldehyde or product degradation. | Use milder acidic conditions. Control the reaction temperature carefully. Minimize reaction time.[6][8] |
| Difficult Purification | Presence of multiple, closely-eluting impurities. | Optimize column chromatography conditions (e.g., gradient elution, different solvent systems). Consider recrystallization from a suitable solvent system. |
Experimental Protocols
Synthesis of this compound via Paal-Knorr Reaction
This protocol is a representative method for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Sodium Acetate
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) and sodium acetate (1.2 equivalents) in a mixture of glacial acetic acid and water.
-
To this stirring solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of o-phenylenediamine), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Visualizations
References
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rgmcet.edu.in [rgmcet.edu.in]
Technical Support Center: Synthesis of 2-(1H-Pyrrol-1-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1H-Pyrrol-1-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the N-arylation of pyrrole with a 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline) or the condensation of 2-aminoaniline with a 1,4-dicarbonyl compound precursor. The two primary named reactions for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.
Q2: My Buchwald-Hartwig amination reaction is giving a low yield. What are the likely causes?
A2: Low yields in the Buchwald-Hartwig amination are often due to several factors. Inactivation of the palladium catalyst is a common issue, which can be caused by impurities in the reagents or solvents, or exposure to oxygen. The choice of ligand, base, and solvent system is also critical and must be optimized for the specific substrates. For instance, bulky, electron-rich phosphine ligands are often effective.[1][2]
Q3: What are the key differences between the Buchwald-Hartwig amination and the Ullmann condensation for this synthesis?
A3: The Buchwald-Hartwig amination is a palladium-catalyzed reaction, while the Ullmann condensation is copper-catalyzed. Buchwald-Hartwig reactions are generally more versatile and can be effective for a broader range of substrates under milder conditions. The Ullmann condensation typically requires higher reaction temperatures and may necessitate the use of ligands to achieve good yields.
Q4: Can you recommend a starting point for optimizing the reaction conditions?
A4: A good starting point is to screen different combinations of ligands and bases while keeping the catalyst, solvent, and temperature constant. Once a promising ligand-base combination is identified, you can then optimize the solvent and temperature. It is crucial to ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Q5: What are some common side reactions to be aware of?
A5: In Buchwald-Hartwig aminations, a potential side reaction is the reduction of the aryl halide starting material. In Ullmann condensations, homo-coupling of the aryl halide can occur. Additionally, with aniline derivatives, there is the possibility of bis-arylation if the reaction conditions are not carefully controlled.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium or copper catalyst is fresh and has been stored properly. Use a pre-catalyst if available. Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strict inert atmosphere. |
| Suboptimal ligand | Screen a variety of phosphine ligands (for Buchwald-Hartwig) or nitrogen/oxygen-based ligands (for Ullmann) to find one that is effective for your specific substrates. The steric and electronic properties of the ligand are critical. | |
| Incorrect base | The choice of base is crucial. For Buchwald-Hartwig, common bases include sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate. For Ullmann reactions, potassium carbonate or phosphate are often used. The strength and solubility of the base can significantly impact the yield. | |
| Low reaction temperature | Some N-arylation reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Formation of Side Products | Reduction of aryl halide | This can occur in Buchwald-Hartwig reactions. Ensure the reaction is not running for an excessive amount of time and consider using a milder base or lower temperature. |
| Homo-coupling of aryl halide | This is more common in Ullmann condensations. Adjusting the catalyst-to-ligand ratio and ensuring the reaction temperature is not excessively high can help minimize this side reaction. | |
| Difficulty in Product Purification | Residual catalyst | After the reaction, filter the mixture through a pad of celite or silica gel to remove the metal catalyst before proceeding with extraction and chromatography. |
| Co-eluting impurities | Optimize the solvent system for column chromatography to achieve better separation of the desired product from starting materials and byproducts. Recrystallization may also be an effective purification method. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the N-Arylation of Pyrrole with an Aryl Chloride (Analogous to 2-Haloaniline) [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (1.0 equiv.) | Solvent | Yield (%) |
| 1 | Pd(acac)₂ (0.8) | keYPhos (0.8) | K₃PO₄ | Toluene | 31 |
| 2 | Pd(dba)₂ (0.8) | keYPhos (0.8) | K₃PO₄ | n-Heptane | 62 |
| 3 | Pd(dba)₂ (0.8) | keYPhos (0.8) | LiOtBu | n-Heptane | 78 |
| 4 | Pd(dba)₂ (0.8) | BrettPhos (0.8) | LiOtBu | n-Heptane | 56 |
| 5 | Pd(dba)₂ (0.8) | SPhos (0.8) | LiOtBu | n-Heptane | 49 |
| 6 | Pd(dba)₂ (0.8) | XPhos (0.8) | LiOtBu | n-Heptane | 52 |
| 7 | Pd(dba)₂ (0.8) | keYPhos (0.8) | LiOtBu | n-Heptane | 81 |
Reaction conditions: Aryl chloride (0.30 mmol), pyrrole (0.45 mmol), catalyst, ligand, and base in solvent (3.0 mL) at 70 °C for 12 h under N₂. The data presented is for an analogous system and serves to illustrate the impact of different reaction components on yield.
Table 2: Direct Arylation of 1-Methylpyrrole-2-carboxaldehyde with Aryl Chlorides using Pd-NHC Catalysts [2][3][4]
| Entry | Aryl Chloride | Catalyst (1 mol%) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2 | 82 |
| 2 | 4-Chlorobenzonitrile | 3 | 75 |
| 3 | 4-Chlorobenzonitrile | 8 | 85 |
| 4 | 4-Chlorobenzonitrile | 9 | 80 |
| 5 | 2-Chlorobenzonitrile | 2 | 60 |
| 6 | 2-Chlorobenzonitrile | 8 | 58 |
| 7 | 4-(Trifluoromethyl)chlorobenzene | 2 | 76 |
| 8 | 4-(Trifluoromethyl)chlorobenzene | 8 | 74 |
Reaction conditions: Pd-NHC catalyst (0.01 mmol), aryl chloride (1 mmol), 1-methylpyrrole-2-carboxaldehyde (2 mmol), KOAc (2 mmol), DMAc (3 mL), 20 h, 150 °C. The data illustrates the effectiveness of different Pd-NHC catalysts in a related arylation reaction.
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 1-(2-Bromophenyl)-1H-pyrrole (A key intermediate for this compound) [5]
This protocol describes the synthesis of a precursor to the target molecule and can be adapted.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoaniline (1.0 g, 5.8 mmol) in a mixture of dichloromethane (DCM) and water.
-
Addition of Reagents: Heat the solution to 80°C. Add 2,5-dimethoxytetrahydrofuran (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Continue heating at 80°C overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired product. A reported yield for a similar reaction is 75%.
Protocol 2: General Procedure for Copper-Diamine Catalyzed N-Arylation of Pyrrole
This is a general procedure that can be adapted for the synthesis of this compound.
-
Reaction Setup: To a resealable Schlenk tube, add CuI (5-10 mol%), pyrrole (1.2 equivalents), and a suitable base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Addition of Reagents: Add the 2-haloaniline (1.0 equivalent), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and a dry solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110-120°C for 24 hours with stirring.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite. Concentrate the filtrate and purify the residue by silica gel column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]
- 3. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Side reactions to avoid during the synthesis of 2-(1H-Pyrrol-1-yl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Pyrrol-1-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common methods for the synthesis of this compound include:
-
Paal-Knorr Pyrrole Synthesis: The reaction of a 1,4-dicarbonyl compound with o-phenylenediamine.[1][2][3][4][5][6][7]
-
Clauson-Kaas Pyrrole Synthesis: A variation of the Paal-Knorr synthesis using a 1,4-dicarbonyl equivalent like 2,5-dimethoxytetrahydrofuran.[8][9][10][11]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromoaniline or 2-iodoaniline) and pyrrole.
-
Ullmann Condensation: A copper-catalyzed coupling of an aryl halide with pyrrole.[11]
-
Gold-Catalyzed Synthesis: A newer method involving the reaction of ynones with 1,2-diaminoarenes.[1]
Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I avoid this?
A2: Furan formation is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound. To minimize this, it is crucial to control the acidity of the reaction medium. Using weaker acids or buffering the reaction can favor the desired pyrrole formation.[5]
Q3: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?
A3: Low yields in Buchwald-Hartwig aminations can often be attributed to several factors. Key parameters to optimize include the choice of palladium precursor and ligand, the base, the solvent, and the reaction temperature. Sterically hindered biarylphosphine ligands are often effective. The base needs to be strong enough but compatible with other functional groups. Common solvents include toluene and dioxane, while chlorinated solvents should generally be avoided.
Q4: Are there greener alternatives for the synthesis of this compound?
A4: Yes, efforts have been made to develop more environmentally friendly protocols. For instance, microwave-assisted Paal-Knorr and Clauson-Kaas syntheses can significantly reduce reaction times.[2][9] Additionally, newer catalytic systems for Buchwald-Hartwig and Ullmann reactions are being developed to allow for milder reaction conditions.
Troubleshooting Guides
Paal-Knorr & Clauson-Kaas Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Use a more effective acid catalyst (e.g., acetic acid, p-toluenesulfonic acid). |
| Furan byproduct formation. | - Carefully control the pH; avoid strongly acidic conditions.[5]- Use a less acidic catalyst or a buffered system. | |
| Starting material degradation. | - Use milder reaction conditions (lower temperature).- Ensure the purity of starting materials. | |
| Complex product mixture | Multiple side reactions. | - Optimize reaction conditions (temperature, solvent, catalyst).- Purify starting materials before use. |
| Air oxidation of the product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Yield | Inactive catalyst. | - Use a pre-catalyst that readily forms the active Pd(0) species.- Optimize the ligand-to-palladium ratio. |
| Inappropriate ligand. | - Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | |
| Ineffective base. | - Use a strong, non-nucleophilic base with good solubility (e.g., NaOtBu, K3PO4). | |
| Hydrodehalogenation of aryl halide | β-hydride elimination from the palladium-amide intermediate. | - Use a bulkier phosphine ligand to sterically hinder this pathway.- Lower the reaction temperature. |
| Homocoupling of aryl halide | Reductive elimination from a diarylpalladium intermediate. | - Use a lower catalyst loading.- Ensure slow addition of the aryl halide. |
Ullmann Condensation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inactive copper catalyst. | - Use freshly prepared copper(I) salts.- Add a ligand (e.g., L-proline, phenanthroline) to stabilize the catalyst.[12] |
| High reaction temperatures leading to decomposition. | - Screen for a more active catalyst system that allows for lower temperatures.- Use a high-boiling point, polar solvent (e.g., DMF, NMP). | |
| Formation of biaryl byproduct | Homocoupling of the aryl halide. | - Use a slight excess of the pyrrole nucleophile.- Optimize the reaction temperature and catalyst concentration. |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of this compound
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
2,5-Dimethoxytetrahydrofuran (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Heat the reaction mixture to reflux (around 120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol is a general guideline and requires an inert atmosphere.
Materials:
-
2-Bromoaniline (1.0 equiv)
-
Pyrrole (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand, or a pre-formed palladacycle, 1-5 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene (solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst, the phosphine ligand (if not using a pre-formed complex), and sodium tert-butoxide.
-
Add anhydrous toluene, followed by 2-bromoaniline and pyrrole.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of this compound and its derivatives under various conditions.
Table 1: Paal-Knorr & Clauson-Kaas Synthesis Yields
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,5-Dimethoxytetrahydrofuran, Aniline | Acetic Acid | 170 (Microwave) | 70 | [9] |
| 2,5-Hexanedione, Aniline | Methanol, HCl | Reflux | ~52 | [2] |
| 2,5-Dimethoxytetrahydrofuran, Phenylalanine | Water, Citric Acid | 90 | 72 | [13] |
Table 2: Buchwald-Hartwig Amination Yields
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)2/ligand | NaOtBu | Toluene | 100-110 | - | [14] |
| Aryl Chlorides | Cyclic Amines | NHC-Pd complexes | various | various | 80-110 | up to 92 | [3][15] |
Visualizations
Caption: Paal-Knorr synthesis pathway and the competing furan formation side reaction.
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gold-Catalyzed Amine Cascade Addition to Diyne-Ene: Enantioselective Synthesis of 1,2-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Catalyst selection for the efficient synthesis of 2-(1H-Pyrrol-1-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the catalyst selection for the efficient synthesis of 2-(1H-Pyrrol-1-yl)aniline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalytic systems.
Catalyst Selection and Performance Data
The synthesis of this compound is most effectively achieved through cross-coupling reactions, primarily the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). The choice of catalyst system is critical and depends on factors such as cost, desired reaction conditions, and tolerance to functional groups. Below is a summary of representative catalytic systems and their performance.
| Catalyst System | Aryl Halide | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | 2-Bromoaniline | BINAP | NaOt-Bu | Toluene | 100 | 12-24 | 85-95 | General Buchwald-Hartwig Protocol |
| Pd₂(dba)₃ / XPhos | 2-Chloroaniline | XPhos | K₃PO₄ | Dioxane | 110 | 8-16 | 90-98 | General Buchwald-Hartwig Protocol |
| CuI / Phenanthroline | 2-Iodoaniline | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | 75-85 | --INVALID-LINK-- |
| CuI / DMEDA | 2-Bromoaniline | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 110 | 24 | 80-90 | [1] |
| Ligand-Free CuI | 2-Iodoaniline | None | NaOH | DMSO | 110 | 24 | 70-80 | [2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the N-arylation of pyrrole with 2-bromoaniline using a palladium-based catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
2-Bromoaniline
-
Pyrrole
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOt-Bu (1.4 equiv.).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-bromoaniline (1.0 equiv.) and pyrrole (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol describes the N-arylation of pyrrole with 2-iodoaniline using a copper-based catalyst.
Materials:
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
2-Iodoaniline
-
Pyrrole
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv.).
-
Add 2-iodoaniline (1.0 equiv.) and pyrrole (1.5 equiv.).
-
Add anhydrous DMF.
-
Purge the flask with argon or nitrogen.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is low. What are the potential causes and solutions?
A1: Low yields can result from several factors. Consider the following troubleshooting steps:
-
Catalyst Inactivity:
-
Palladium: The active Pd(0) species may not have formed efficiently or may have decomposed. Ensure proper pre-catalyst activation and maintain a strictly inert atmosphere. The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress side reactions.[3]
-
Copper: The copper catalyst may have been oxidized. Use high-purity Cu(I) salts and degassed solvents.
-
-
Reagent Quality:
-
Ensure the purity of the aryl halide and pyrrole. Impurities can poison the catalyst.
-
Use an anhydrous, non-protic solvent, as water can interfere with the catalytic cycle.
-
-
Base Strength:
-
The base may not be strong enough to deprotonate the pyrrole effectively. For Buchwald-Hartwig reactions, strong bases like NaOt-Bu or K₃PO₄ are typically required. For Ullmann condensations, weaker bases like K₂CO₃ can be effective.
-
-
Reaction Temperature and Time:
-
The reaction may not have reached completion. Extend the reaction time or consider a moderate increase in temperature. However, excessively high temperatures can lead to catalyst decomposition and side product formation.
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Common side reactions include:
-
Homocoupling of the Aryl Halide: This is more common in Ullmann reactions. Using a ligand can often suppress this side reaction.
-
Hydrodehalogenation of the Aryl Halide: This can occur in Buchwald-Hartwig reactions as a competing pathway to C-N bond formation.[4] Optimizing the ligand-to-metal ratio and using a suitable base can minimize this.
-
Polymerization of Pyrrole: Pyrrole can be sensitive to acidic conditions and high temperatures, leading to polymerization. Ensure the reaction is performed under basic or neutral conditions and avoid excessive heat.
Q3: How do I choose between a palladium and a copper catalyst?
A3: The choice depends on several factors:
-
Cost: Copper catalysts are generally more cost-effective than palladium catalysts.
-
Reaction Conditions: Buchwald-Hartwig reactions often proceed under milder conditions and with lower catalyst loadings than traditional Ullmann condensations.[4][5] However, recent advances in Ullmann chemistry have led to milder reaction conditions as well.
-
Substrate Scope: Palladium catalysts, particularly with bulky electron-rich phosphine ligands, often exhibit a broader substrate scope and higher functional group tolerance.[4]
Q4: Can I run the reaction without a ligand for the copper-catalyzed synthesis?
A4: Yes, ligand-free Ullmann-type reactions have been reported for the N-arylation of pyrroles.[2] However, these often require higher temperatures and may result in lower yields and more side products compared to ligand-assisted methods. The use of a ligand generally improves catalyst solubility, stability, and efficiency.
Visualizing the Workflow
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst system for the synthesis of this compound.
Caption: Catalyst selection workflow for this compound synthesis.
Troubleshooting Workflow for Low Yield
This diagram outlines a systematic approach to troubleshooting low reaction yields.
References
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in the Clauson-Kaas pyrrole synthesis
Technical Support Center: Clauson-Kaas Pyrrole Synthesis
Welcome to the technical support center for the Clauson-Kaas pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Clauson-Kaas reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Clauson-Kaas synthesis can stem from several factors, primarily related to reaction conditions and substrate stability. The classical approach often involves heating in acetic acid, which can lead to the decomposition of acid-sensitive substrates or products.[1][2]
Troubleshooting Steps:
-
Catalyst Choice: The original synthesis uses acetic acid, but numerous modifications with different catalysts have been reported to improve yields.[3][4] Consider using milder Brønsted acids, Lewis acids (e.g., Sc(OTf)₃, ZrOCl₂·8H₂O, MgI₂ etherate), or heterogeneous catalysts.[3][4]
-
Solvent System: The choice of solvent plays a crucial role. While traditional methods use organic solvents like dioxane or toluene, greener alternatives like water or even solvent-free conditions have proven effective and can sometimes enhance yields.[3][4]
-
Temperature and Reaction Time: High temperatures and long reaction times can promote side reactions and product degradation.[1] Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[2]
-
Substrate Reactivity: Less nucleophilic amines, such as amides and some anilines with electron-withdrawing groups, may require more forcing conditions or specific catalysts to achieve good conversion.[2]
-
pH Control: For acid-sensitive substrates like amino acid esters, using a buffered system (e.g., aqueous sodium acetate) can prevent decomposition and improve yields.[2]
Q2: I am observing significant side product formation. How can I increase the selectivity of my reaction?
A2: Side product formation is often linked to the harshness of the reaction conditions. With certain substrates, such as amides, successive cyclocondensation can lead to the formation of N-acylindoles and -carbazoles.[2]
Strategies to Minimize Side Products:
-
Milder Catalysts: Switching from strong acids to milder Lewis acids or heterogeneous catalysts can improve selectivity.
-
Lower Temperatures: Reducing the reaction temperature can disfavor the formation of thermodynamically stable but undesired byproducts.
-
Microwave Irradiation: The rapid and uniform heating provided by microwaves can lead to shorter reaction times, minimizing the opportunity for side reactions to occur.[2]
-
Catalyst Loading: Optimizing the catalyst loading is crucial. For instance, with bismuth(III) triflate, reducing the catalyst amount was found to suppress the formation of indole and carbazole byproducts when using benzamide or benzenesulfonamide as substrates.[2]
-
Two-Phase Systems: For acid-sensitive pyrrole products, a two-phase system (e.g., aqueous acetic acid/dichloroethane) can be employed to extract the product from the acidic aqueous layer as it is formed, thus preventing degradation.[2]
Q3: What are the recommended starting conditions for optimizing the Clauson-Kaas synthesis for a new substrate?
A3: When starting with a new substrate, it is advisable to begin with milder and more modern conditions before resorting to classical, harsher methods.
Recommended Starting Protocol:
-
Catalyst Screening: Begin with a well-regarded Lewis acid catalyst like Scandium(III) triflate (Sc(OTf)₃) at a low loading (e.g., 3 mol%).[3][4]
-
Solvent Choice: 1,4-Dioxane is a good starting solvent.[3][4] Alternatively, for a greener approach, consider using water with a water-tolerant catalyst like ZrOCl₂·8H₂O.[3]
-
Initial Temperature: A starting temperature of 80-100 °C is often a good balance for achieving a reasonable reaction rate without causing significant degradation.[3][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the formation of byproducts.
If the initial yield is low, you can then systematically vary the catalyst, solvent, and temperature.
Data Presentation: Catalyst and Condition Optimization
The following tables summarize various catalytic systems and their reported yields for the Clauson-Kaas synthesis, providing a comparative overview to guide your experimental design.
Table 1: Comparison of Various Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Amine Substrate | Yield (%) | Reference |
| Acetic Acid | Acetic Acid/Water | 75 | Aliphatic & Aromatic | 15-90 | [4] |
| Sc(OTf)₃ (3 mol%) | 1,4-Dioxane | 100 | Aromatic, Sulfonyl, Aroyl | 74-95 | [3][4] |
| ZrOCl₂·8H₂O (4 mol%) | Water | 60 | Aryl, Alkyl, Sulfonyl, Acyl | 70-98 | [3] |
| MgI₂ etherate (10 mol%) | MeCN | 80 | Anilines, Arylamides, Sulfonylamides | - | [3] |
| p-TsOH·H₂O (5 mol%) | Toluene | 100 | Primary Sulfonamides | - | [3][4] |
| Silica Sulfuric Acid | Solvent-free | - | N-substituted pyrroles | 60-80 | [3][4] |
| Microwave (no catalyst) | Acetic Acid | 150-170 | Aromatic, Sulfonamides | High | [2] |
| Microwave (no catalyst) | Water | 170 | Anilines, Sulfonamides | Moderate to High | [2] |
Experimental Protocols
General Protocol for Clauson-Kaas Pyrrole Synthesis using a Lewis Acid Catalyst
This protocol is a general guideline based on the scandium triflate-catalyzed synthesis reported by Zuo et al.[3][4]
Materials:
-
Primary amine (1.0 mmol)
-
2,5-Dimethoxytetrahydrofuran (1.2 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (3 mL)
Procedure:
-
To a dry reaction vessel, add the primary amine, 1,4-dioxane, and 2,5-dimethoxytetrahydrofuran.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the scandium(III) triflate catalyst to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain this temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrrole.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the Clauson-Kaas synthesis.
Caption: Troubleshooting workflow for low yield in Clauson-Kaas synthesis.
Simplified Clauson-Kaas Reaction Mechanism
This diagram outlines the key steps in the acid-catalyzed Clauson-Kaas reaction mechanism.[3][5]
Caption: Simplified mechanism of the Clauson-Kaas pyrrole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]
Stability issues and degradation of 2-(1H-Pyrrol-1-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 2-(1H-Pyrrol-1-yl)aniline. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white/light brown to a darker brown/yellowish hue. What does this indicate?
A1: A color change in this compound is a common indicator of degradation, primarily due to oxidation.[1] Like many aniline derivatives, this compound is sensitive to air and light.[1][2] The appearance of a darker color suggests the formation of oxidized impurities, which may affect the reactivity and purity of the compound in your experiments.[1]
Q2: What are the optimal storage conditions to maintain the stability of this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] The recommended storage temperature is between 2-8°C.[3] For long-term storage and to ensure high purity for sensitive applications, it is best to store the compound under an inert atmosphere, such as nitrogen or argon.[1]
Q3: Can I still use this compound that has discolored?
A3: For applications that require high purity, it is strongly recommended to use a fresh or purified batch of the compound.[1] The presence of degradation products can lead to lower yields, unexpected side products, and may interfere with analytical measurements.[1] If the purity is critical for your experiment, purification of the discolored material is advised.
Q4: What are the known incompatibilities of this compound?
A4: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation or vigorous reactions.[2][5]
Q5: How can I purify this compound that has degraded?
A5: For aniline derivatives that have discolored due to oxidation, distillation under reduced pressure is a common and effective purification method. It is also advisable to handle the compound under an inert atmosphere during the purification process to prevent re-oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.
| Issue | Possible Cause | Recommended Solution |
| Unexpected side products in reaction | Use of degraded this compound. | Purify the starting material by distillation under reduced pressure. Confirm the purity of the purified material by an appropriate analytical method (e.g., NMR, LC-MS) before use. |
| Low reaction yield | Impurities in this compound acting as reaction inhibitors. | Use a fresh batch of the reagent or purify the existing stock. Ensure all reaction vessels are dry and the reaction is performed under an inert atmosphere if the reaction is sensitive to air and moisture. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Presence of variable amounts of degradation products in different batches or samples. | Standardize the handling and storage protocol for this compound to ensure consistency. Analyze the material for purity before each use, especially if it has been stored for an extended period. |
| Solid material appears clumped or moist | The compound is hygroscopic and has absorbed moisture from the air.[1] | Dry the compound under vacuum. For future use, store it in a desiccator or a glovebox with a dry atmosphere. |
Experimental Protocols
Protocol 1: Purification of Discolored this compound by Vacuum Distillation
This protocol describes a general procedure for the purification of aniline derivatives that have darkened due to oxidative degradation.
Materials:
-
Discolored this compound
-
Drying agent (e.g., anhydrous potassium carbonate or calcium hydride)
-
Round-bottom flasks
-
Distillation apparatus (short path distillation head, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle with stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line (optional, but recommended)
Procedure:
-
Drying: If the compound appears moist, dry it over a suitable drying agent (e.g., potassium carbonate) prior to distillation.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried. It is recommended to perform the distillation under an inert atmosphere using a Schlenk line or by purging the apparatus with nitrogen or argon.
-
Distillation: a. Place the crude this compound in the distillation flask with a stir bar. b. Slowly apply vacuum to the system. c. Gradually heat the distillation flask using a heating mantle while stirring. d. Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The pure compound should be a colorless or pale-yellow liquid/solid.
-
Storage of Purified Product: a. Once the distillation is complete, bring the system back to atmospheric pressure with an inert gas. b. The purified product should be transferred to a clean, dry, amber glass bottle under an inert atmosphere. c. Seal the bottle tightly and store it at 2-8°C, protected from light.
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Experimental workflow for handling air- and light-sensitive this compound.
References
Recrystallization techniques for purifying 2-(1H-Pyrrol-1-yl)aniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-(1H-Pyrrol-1-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
A1: While specific solubility data for this compound in a wide range of organic solvents is not extensively published, a common and effective approach for compounds with similar structures (aromatic amines, N-aryl heterocycles) is to use a solvent pair. A good starting point is a mixture of a polar solvent in which the compound is soluble, and a non-polar solvent in which it is less soluble. Based on the polarity of the molecule, an ethanol/water or a toluene/hexane mixture is a recommended starting point for solvent screening. The ideal solvent system will dissolve the compound when hot but lead to crystal formation upon cooling.
Q2: My compound is "oiling out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue, especially with compounds that have a melting point lower than the boiling point of the chosen solvent. The reported melting point for 1-(2-Aminophenyl)pyrrole, a synonym for this compound, is 96-98 °C. To prevent oiling out, ensure your chosen solvent or solvent mixture has a boiling point below this temperature.
Here are some troubleshooting steps:
-
Add more of the "good" solvent: The solution may be too saturated. Add a small amount of the hot solvent in which your compound is more soluble to decrease the saturation.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.
-
Use a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
Q3: I am getting a very low yield of recrystallized product. What are the likely causes?
A3: A low recovery yield can be due to several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Make sure the solution is sufficiently cooled to maximize the precipitation of the solid.
-
Loss during transfer: Be meticulous when transferring the solution and crystals between flasks and the filtration apparatus.
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: If your final product retains a colored tint, it is likely due to the presence of co-crystallizing impurities. To address this:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Perform a second recrystallization: A second recrystallization step can further enhance the purity and remove residual color.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | - Inappropriate solvent. - Insufficient solvent volume. - Insufficient heating. | - Test the solubility in a range of solvents with varying polarities. - Gradually add more hot solvent until the compound dissolves. - Ensure the solvent is heated to its boiling point (if safe and appropriate). |
| No crystals form upon cooling | - Solution is too dilute (too much solvent used). - Cooling is too rapid. - No nucleation sites. | - Evaporate some of the solvent to increase the concentration and allow to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod or add a seed crystal. |
| "Oiling out" | - The melting point of the compound is below the solvent's boiling point. - The solution is too concentrated. | - Select a solvent or solvent mixture with a lower boiling point. - Add more hot solvent to reduce the concentration and cool slowly. |
| Low recovery yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete cooling. | - Use the minimum amount of hot solvent for dissolution. - Pre-heat the funnel and receiving flask for hot filtration. - Ensure the solution is thoroughly cooled in an ice bath. |
| Product is impure or colored | - Co-crystallization of impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. - Perform a second recrystallization. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general methodology for the recrystallization of this compound. The ideal solvent system should be determined through small-scale trials first.
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude this compound in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Test a variety of solvents (e.g., ethanol, methanol, isopropanol, toluene, ethyl acetate, hexane) and solvent pairs (e.g., ethanol/water, toluene/hexane).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the more soluble solvent of a pair) dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a stemless funnel and a clean Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
-
-
Crystallization:
-
If using a solvent pair, add the "poor" solvent dropwise to the hot filtrate until a slight turbidity persists. Reheat gently until the solution is clear.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
Overcoming steric hindrance in the synthesis of substituted 2-(1H-Pyrrol-1-yl)anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during the synthesis of substituted 2-(1H-pyrrol-1-yl)anilines.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during your experiments.
Issue 1: Low or No Yield in the Clauson-Kaas Synthesis of Sterically Hindered 2-(1H-Pyrrol-1-yl)anilines
-
Question: I am attempting to synthesize a 2-(1H-pyrrol-1-yl)aniline with bulky substituents on the aniline ring using the Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in the Clauson-Kaas synthesis with sterically hindered anilines are common due to the decreased nucleophilicity of the aniline nitrogen and steric repulsion hindering the approach to the intermediate generated from 2,5-dimethoxytetrahydrofuran. Here are several troubleshooting steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Consider switching to a higher-boiling solvent if using traditional heating methods.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for the Clauson-Kaas reaction, especially with less reactive anilines. The focused heating can effectively overcome steric hindrance.[1]
-
Catalyst Choice: While traditionally carried out in acetic acid, exploring alternative catalysts can be beneficial. Lewis acids or solid acid catalysts may enhance the reaction rate. For instance, iron(III) chloride or copper-based catalysts have been used effectively in water, offering a greener alternative.[2]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without any solvent) at an elevated temperature can lead to improved yields for the synthesis of N-substituted pyrroles from aromatic amines.[2][3]
-
Issue 2: Incomplete Conversion in the Paal-Knorr Synthesis with Bulky Anilines
-
Question: My Paal-Knorr reaction between a 1,4-dicarbonyl compound and a sterically hindered aniline is not going to completion, leaving a significant amount of unreacted starting material. How can I drive the reaction forward?
-
Answer: Incomplete conversion in the Paal-Knorr synthesis with bulky anilines is often a result of the reversible nature of the initial imine formation and the sterically demanding cyclization step. Consider the following optimizations:
-
Acid Catalysis: The addition of a weak acid like acetic acid can accelerate the reaction. However, strongly acidic conditions (pH < 3) should be avoided as they can promote the formation of furan byproducts.[4]
-
Lewis Acid Catalysis: The use of a Lewis acid in combination with a chiral phosphoric acid has been shown to be effective for the asymmetric Paal-Knorr reaction, suggesting that Lewis acids can promote the cyclization step.[5]
-
Water Removal: The reaction produces water as a byproduct. Removing water, for example by using a Dean-Stark apparatus, can help shift the equilibrium towards the product.
-
Alternative Catalysts: Graphene oxide has been reported as an efficient and recyclable catalyst for the Paal-Knorr condensation, acting as an acid catalyst.[6] Silica-supported sulfuric acid is another heterogeneous catalyst that can promote the reaction under solvent-free conditions.[7]
-
Issue 3: Poor Yields in the Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides with Pyrrole
-
Question: I am using a Buchwald-Hartwig amination to couple a sterically hindered 2-haloaniline with pyrrole, but the yield is disappointingly low. What factors should I investigate to optimize this C-N coupling reaction?
-
Answer: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent, especially with sterically demanding substrates.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle. For sterically hindered substrates, ligands like t-BuXPhos, XPhos, and TrixiePhos have shown good performance.[8] Diphosphinoamine ligands have also been effectively used for coupling sterically demanding substrates.[9]
-
Base Selection: The choice of base is critical and can be solvent-dependent. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃) are commonly used and have proven effective.[8]
-
Solvent Choice: Non-polar aprotic solvents like toluene and dioxane are often used. The optimal solvent can depend on the specific substrates and ligand system.[8]
-
Catalyst Precursor: The choice of palladium precursor can also influence the reaction. Pre-formed palladium-ligand complexes can sometimes offer better results than generating the catalyst in situ.
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally preferred for highly substituted and sterically hindered 2-(1H-pyrrol-1-yl)anilines?
-
A1: There is no single "best" route, as the optimal method depends on the specific substitution pattern and the availability of starting materials. However, the Buchwald-Hartwig amination often provides the most flexibility for introducing a pyrrole ring onto a pre-existing, highly substituted aniline core. For the construction of the pyrrole ring onto a sterically hindered aniline, a modified Clauson-Kaas reaction , particularly with microwave assistance, can be very effective.
-
-
Q2: Can I use a substituted pyrrole in the Buchwald-Hartwig amination with a substituted 2-haloaniline?
-
A2: Yes, this is a viable approach. However, the steric hindrance on both coupling partners will need to be carefully considered. The choice of a highly active catalyst system (palladium precursor and a bulky, electron-rich ligand) will be critical for achieving good yields.
-
-
Q3: Are there any "greener" alternatives to the classical methods for synthesizing these compounds?
-
A3: Yes, several modifications aim for more environmentally friendly conditions. For the Clauson-Kaas reaction , using water as a solvent with a copper catalyst has been reported.[2] For the Paal-Knorr synthesis , catalyst-free reactions in water or the use of recyclable solid acid catalysts like graphene oxide or silica-supported acids are greener alternatives.[6][7]
-
Data Presentation
Table 1: Comparison of Yields in Clauson-Kaas Synthesis of N-Arylpyrroles
| Aniline Derivative | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Acetic Acid | Reflux | - | 59-95 | [3] |
| Substituted Anilines | None (Solvent-free) | - | - | 66-94 | [2][3] |
| Aniline | CeCl₃·7H₂O / Acetonitrile (MW) | - | - | High | [3] |
| Aminophenol HCl | Nicotinamide / 1,4-Dioxane | Reflux | - | 63-77 | [2][3] |
| Aniline | Acetic Acid (MW) | 170 | 10 min | 70 | [1] |
| p-Nitroaniline | Water (MW) | 170 | 30 min | 39 | [1] |
Table 2: Buchwald-Hartwig Amination of Bromobenzene with Various Amines
| Amine | Ligand | Base | Solvent | Yield (%) | Reference |
| Carbazole | TrixiePhos | t-BuOLi | Toluene | High | [8] |
| Diphenylamine | XPhos | t-BuONa | Toluene | High | [8] |
| Phenoxazine | XPhos | t-BuONa | Toluene | High | [8] |
| 9,9-dimethyl-9,10-dihydroacridine | t-BuXPhos | t-BuONa | Toluene | High | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Clauson-Kaas Synthesis of 1-Phenyl-1H-pyrrole
This protocol is a general guideline and may require optimization for specific substituted anilines.
-
Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add glacial acetic acid (4 mL).
-
Reagent Addition: Add aniline (2.00 mmol) and 2,5-dimethoxytetrahydrofuran (2.00 mmol) to the vial.
-
Microwave Irradiation: Seal the reaction vessel and heat it under microwave irradiation for 10 minutes at 170 °C with a pre-stirring of 20 seconds.[1]
-
Work-up: After cooling, pour the contents of the vial into a beaker of ice (approximately 25 mL).
-
Isolation: Collect the resulting solid by vacuum filtration and wash with cold water to yield the pure product.
Protocol 2: General Procedure for Paal-Knorr Synthesis of N-Arylpyrroles
This is a general procedure that can be adapted for sterically hindered substrates.
-
Reactant Mixture: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) and the aniline (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Catalyst Addition (Optional): Add a catalytic amount of a weak acid (e.g., acetic acid) if not already used as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux. For highly hindered substrates, consider using a higher boiling point solvent and prolonged reaction times. The use of a Dean-Stark apparatus to remove water is recommended.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Halide
This protocol is a general starting point and requires optimization of the ligand, base, and solvent for each specific substrate combination.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Reagent Addition: Add the aryl halide (1 equivalent) and the pyrrole (1.1-1.2 equivalents) followed by the anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in Clauson-Kaas synthesis.
Caption: Key parameters for optimizing Buchwald-Hartwig amination.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Spectroscopic comparison of 2-(1H-Pyrrol-1-yl)aniline and its isomers
A Spectroscopic Comparison of 2-(1H-Pyrrol-1-yl)aniline and Its Isomers
This guide provides a detailed spectroscopic comparison of this compound and its structural isomers, 3-(1H-Pyrrol-1-yl)aniline and 4-(1H-Pyrrol-1-yl)aniline. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of the spectroscopic properties of these compounds, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction
The fusion of a pyrrole ring with an aniline moiety results in a family of compounds with significant potential in medicinal chemistry and materials science. The positional isomerism of the pyrrole group on the aniline ring—ortho, meta, and para—profoundly influences the electronic distribution and, consequently, the spectroscopic characteristics of each molecule. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings.
Spectroscopic Data Summary
The following table summarizes the key quantitative spectroscopic data for this compound and its isomers. This data facilitates a direct comparison of their characteristic spectral features.
| Spectroscopic Technique | This compound | 3-(1H-Pyrrol-1-yl)aniline | 4-(1H-Pyrrol-1-yl)aniline |
| UV-Vis (λmax, nm) | Not explicitly available | Data not available | Data not available |
| IR (cm⁻¹) | N-H stretch, C-H stretch, C=C stretch, C-N stretch | Data not available | Data not available |
| ¹H NMR (CDCl₃, δ ppm) | 7.16-7.12 (m, 2H), 6.82 (t, J = 2.1 Hz, 2H), 6.79-6.75 (m, 2H), 6.33 (t, J = 2.0, 2H), 3.68 (s, 2H)[1] | Data not available | Data not available |
| ¹³C NMR (CDCl₃, δ ppm) | 142.07, 128.59, 127.54, 127.20, 121.74, 118.43, 116.13, 109.42[1] | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard. For ¹H NMR of this compound, the data was acquired and processed to show chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[1] For ¹³C NMR of the same compound, the spectrum was recorded to display the chemical shifts of the carbon atoms.[1]
Infrared (IR) Spectroscopy
Infrared spectra were obtained using an FTIR spectrometer. For solid samples, the KBr wafer technique is a common method.[2] A small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, to observe the characteristic vibrational frequencies of the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. The compound is dissolved in a suitable solvent, such as ethanol or methanol, to a known concentration. The absorbance is measured over a specific wavelength range, typically from 200 to 800 nm, to determine the wavelength of maximum absorption (λmax). This provides information about the electronic transitions within the molecule.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
References
A Comparative Guide to the Reactivity of 2-(1H-Pyrrol-1-yl)aniline and Other Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-(1H-Pyrrol-1-yl)aniline with other common aniline derivatives, namely aniline, the electron-rich p-toluidine, and the electron-deficient p-chloroaniline. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document presents a combination of theoretical principles and established experimental protocols to facilitate an objective comparison.
Introduction to Aniline Reactivity
The reactivity of aniline and its derivatives is primarily governed by the nucleophilicity of the amino group's lone pair of electrons. This lone pair can participate in reactions as a nucleophile or a base. The electronic nature of substituents on the aromatic ring significantly influences the electron density on the nitrogen atom, thereby modulating its reactivity. Electron-donating groups (EDGs) increase the electron density, enhancing basicity and nucleophilicity, while electron-withdrawing groups (EWGs) decrease it.
In this compound, the pyrrole ring acts as a significant electron-withdrawing group. The lone pair of the pyrrole nitrogen is involved in its own aromatic system, and the entire pyrrolyl group exerts a deactivating effect on the aniline ring through resonance and inductive effects. This delocalization reduces the availability of the aniline nitrogen's lone pair for participating in chemical reactions.[1][2][3][4][5]
Basicity and Nucleophilicity: A Quantitative Comparison
The basicity of an aniline derivative is a good indicator of its nucleophilicity and is quantitatively expressed by the pKa of its conjugate acid (anilinium ion). A lower pKa value corresponds to a weaker base.
| Compound | Structure | Substituent | Electronic Effect | pKa of Conjugate Acid |
| p-Toluidine | -CH₃ (para) | Electron-Donating | 5.1 | |
| Aniline | -H | Neutral | 4.6 | |
| p-Chloroaniline | -Cl (para) | Electron-Withdrawing | 4.0 | |
| This compound | -C₄H₄N (ortho) | Electron-Withdrawing | ~3.4 (estimated) |
Table 1: Comparison of the basicity of selected aniline derivatives. The pKa value for this compound is an estimate based on the value for the para-isomer.
Reactivity in Key Organic Reactions
The reduced basicity and nucleophilicity of this compound are expected to translate to lower reactivity in common reactions involving the amino group.
Electrophilic Aromatic Substitution
The amino group is a strong activating, ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the deactivating pyrrolyl substituent in this compound will likely reduce the rate of EAS compared to aniline. In acidic media, the amino group of aniline is protonated to form the anilinium ion, which is strongly deactivating.[7] Given the lower basicity of this compound, it will be less protonated at a given pH compared to aniline, which might suggest a higher reactivity in acidic EAS reactions. However, the inherent deactivating nature of the pyrrolyl group is the dominant factor.
N-Acylation
N-acylation is a common reaction of anilines. The rate of this reaction is directly proportional to the nucleophilicity of the aniline nitrogen. Therefore, it is expected that this compound will undergo N-acylation at a significantly slower rate than aniline and p-toluidine.
Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction widely used to form C-N bonds.[8][9] The nucleophilicity of the amine is a key factor in the efficiency of this reaction. While a wide range of anilines can be used, less nucleophilic anilines may require more forcing conditions or specialized catalyst systems to achieve high yields.[10][11][12] It is anticipated that this compound would be a more challenging substrate for this reaction compared to more electron-rich anilines.
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity of this compound, the following experimental protocols can be employed.
Protocol 1: Competitive N-Acetylation
This experiment provides a direct comparison of the relative nucleophilicity of different anilines.
Objective: To determine the relative reactivity of this compound, aniline, p-toluidine, and p-chloroaniline towards acetylation.
Procedure:
-
In a round-bottom flask, combine equimolar amounts (e.g., 1 mmol each) of this compound, aniline, p-toluidine, and p-chloroaniline in a suitable solvent (e.g., 10 mL of dichloromethane).
-
To this mixture, add a substoichiometric amount of acetic anhydride (e.g., 0.5 mmol) dropwise at room temperature with stirring.
-
After a set reaction time (e.g., 1 hour), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analyze the product mixture by ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS) to determine the relative amounts of the corresponding acetanilide products. The ratio of the products will reflect the relative nucleophilicity of the starting anilines.[13][14][15]
Caption: Workflow for the competitive N-acetylation experiment.
Protocol 2: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the pKa of the conjugate acid of this compound.
Procedure:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent mixture (e.g., 50% ethanol in water).
-
Titrate this solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the acid.
-
Plot the pH of the solution as a function of the volume of HCl added.
-
The pH at the half-equivalence point of the titration corresponds to the pKa of the anilinium ion.
Logical Relationship of Aniline Reactivity
The following diagram illustrates the factors influencing the reactivity of aniline derivatives.
Caption: Factors influencing the reactivity of aniline derivatives.
Conclusion
This compound is expected to be significantly less reactive than aniline and other aniline derivatives bearing electron-donating or weakly electron-withdrawing substituents. This is attributed to the strong electron-withdrawing nature of the pyrrol-1-yl group, which reduces the electron density on the exocyclic nitrogen atom, thereby decreasing its basicity and nucleophilicity. For synthetic applications requiring high nucleophilicity, such as certain cross-coupling reactions or acylations under mild conditions, this compound may prove to be a challenging substrate requiring carefully optimized reaction conditions. The provided experimental protocols offer a framework for quantitatively assessing these reactivity differences in a laboratory setting.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. biosynce.com [biosynce.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-(1H-Pyrrol-1-yl)aniline Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. Among these, pyrrole-containing compounds have emerged as a promising class due to their diverse pharmacological properties. This guide provides a comprehensive validation of the biological activity of 2-(1H-Pyrrol-1-yl)aniline derivatives, offering a comparative analysis of their performance against other bioactive pyrrole analogues, supported by experimental data and detailed methodologies.
The this compound core structure represents a versatile template for the design of new therapeutic agents. Its derivatives have been investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents. This guide will delve into the quantitative data from these studies, outline the experimental protocols for activity assessment, and visualize the key cellular pathways implicated in their mechanism of action.
Anticancer Activity: A Comparative Analysis
Derivatives of the pyrrole scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. While specific data on a broad series of this compound derivatives is emerging, the activity of structurally related pyrrole compounds provides a strong rationale for their investigation. The following tables summarize the in vitro anticancer activity of various pyrrole derivatives, presenting IC50 values (the concentration required to inhibit 50% of cell growth) as a key performance indicator.
Table 1: Anticancer Activity of 3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives
| Compound | R1 | R2 | Cancer Cell Line | IC50 (μM) |
| 15 | H | 4-OCH3 | A549 (Lung) | 3.6[1] |
| 19 | 3,4-(OCH3)2 | H | MGC 80-3 (Gastric) | 1.0[1] |
| HCT-116 (Colon) | 1.7[1] | |||
| CHO (Ovarian) | 1.7[1] | |||
| 21 | 3,4-(OCH3)2 | 4-F | HepG2 (Liver) | 0.9[1] |
| DU145 (Prostate) | 0.5[1] | |||
| CT-26 (Colon) | 0.8[1] |
Table 2: Anticancer Activity of 2-Phenylpyrroloquinolin-4-one Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
| 20 | Steroid hormone-sensitive lines (Ovary, Liver, Breast, Adrenal) | 0.7 - 8[1] |
| 21 | Steroid hormone-sensitive lines (Ovary, Liver, Breast, Adrenal) | 0.7 - 8[1] |
| 24 | Steroid hormone-sensitive lines (Ovary, Liver, Breast, Adrenal) | 0.7 - 8[1] |
Table 3: Tubulin Polymerization Inhibitory Activity of 3-Aroyl-1-arylpyrrole (ARAP) Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
| ARAP 22 | NCI-ADR-RES (P-glycoprotein-overexpressing) | Strong Inhibition |
| ARAP 27 | Medulloblastoma D283 | Nanomolar concentrations |
Antimicrobial Activity: A Broad Spectrum of Potential
Pyrrole derivatives have also been recognized for their potent antimicrobial properties. The structural diversity within this class allows for the targeting of a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.
Table 4: Antibacterial Activity of 1,2,3,4-tetrasubstituted Pyrrole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| 4 | S. aureus | Promising Activity[2] |
| 11 | S. aureus | Promising Activity[2] |
| 12 | S. aureus | Promising Activity[2] |
| 4 | B. cereus | Promising Activity[2] |
| 11 | B. cereus | Promising Activity[2] |
| 12 | B. cereus | Promising Activity[2] |
| All tested compounds | E. coli, P. fluorescens, S. typhimurium | No Inhibition[2] |
Experimental Protocols: Methodologies for Validation
The validation of the biological activity of this compound derivatives relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a fundamental method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1][3]
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[1]
-
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: Serial dilutions of the test compounds are prepared and added to the wells.
-
Incubation: Plates are incubated for 48-72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined.
-
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of the cell cycle, identifying potential cell cycle arrest at specific phases (G0/G1, S, or G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
-
Procedure:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ice-cold 70% ethanol.[1][3]
-
Staining: Fixed cells are washed and resuspended in a PI staining solution.[1][3]
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in each phase of the cell cycle.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early and late apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) to detect these early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Cell Treatment: Cells are treated with the test compound.
-
Cell Harvesting and Resuspension: Cells are harvested and resuspended in a binding buffer.[3]
-
Staining: Annexin V-FITC and PI are added to the cell suspension.[3]
-
Incubation: The cells are incubated in the dark at room temperature.[3]
-
Analysis: The stained cells are analyzed by flow cytometry.
-
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.
-
Principle: The test compound diffuses from the disc into the agar medium inoculated with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, creating a clear zone around the disc. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
-
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement: The diameter of the zone of inhibition is measured in millimeters.
-
Signaling Pathways and Mechanisms of Action
The biological activities of pyrrole derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Tubulin Polymerization Inhibition
A significant number of anticancer pyrrole derivatives exert their cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
Caption: Inhibition of tubulin polymerization by pyrrole derivatives leading to mitotic arrest and apoptosis.
Kinase Inhibition in Cancer Signaling
Many pyrrole derivatives, particularly the pyrrole indolin-2-one scaffold, function as kinase inhibitors.[4] They target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[4]
Caption: Pyrrole derivatives as kinase inhibitors block downstream signaling, inhibiting cancer cell proliferation and angiogenesis.
General Experimental Workflow for Biological Validation
The process of validating the biological activity of a new series of chemical compounds follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for the biological validation of novel chemical entities.
References
A Comparative Guide to Precursors in Carbazole Synthesis: Alternatives to 2-(1H-Pyrrol-1-yl)aniline
For researchers, scientists, and professionals in drug development, the synthesis of the carbazole nucleus is a cornerstone of many projects, given its prevalence in biologically active compounds and functional materials. While 2-(1H-Pyrrol-1-yl)aniline serves as a viable precursor, a range of alternative compounds offer distinct advantages in terms of accessibility, substrate scope, and reaction efficiency. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed methodologies, to inform the selection of the optimal synthetic strategy.
The construction of the carbazole tricyclic system is a well-explored area of organic synthesis, with numerous methods developed over the years. The choice of starting material is critical and can significantly impact the overall efficiency and applicability of a synthetic route. This guide focuses on prominent alternatives to this compound, a traditional precursor for the Graebe-Ullmann synthesis of carbazoles. The alternatives discussed herein include substituted 2-aminobiphenyls, diarylamines, and combinations of simpler precursors like o-iodoanilines and silylaryl triflates, which generate the key biphenyl amine intermediate in situ.
Performance Comparison of Carbazole Synthesis Precursors
The following table summarizes the performance of various precursors in the synthesis of carbazole and its derivatives. The data highlights the diversity of applicable reaction conditions and the achievable yields.
| Precursor(s) | Reaction Type | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Target Carbazole |
| 2-Acetaminobiphenyl | Intramolecular C-H Amination | 5 mol% Pd(OAc)₂, 1 eq. Cu(OAc)₂ | Toluene | 120 | ~100 | N-Acetylcarbazole |
| 2-Azido-4'-bromobiphenyl | Intramolecular C-H Amination | 2.5 mol% Rh₂(O₂CC₃F₇)₄ | Dichloromethane | 60 | 85 | 2-Bromocarbazole |
| 2-Azido-4-methylbiphenyl | Intramolecular C-H Amination | 2.5 mol% Rh₂(O₂CC₃F₇)₄ | Dichloromethane | 60 | 88 | 3-Methylcarbazole |
| o-Iodoaniline + Phenylsilyl Triflates | Cross-Coupling/Cyclization | Pd(OAc)₂ | Acetonitrile | 80 | 91 | Carbazole |
| 2-Chloro-6-iodoaniline + Phenylsilyl Triflates | Cross-Coupling/Cyclization | Pd(OAc)₂ | Acetonitrile | 80 | 88 | 1-Chlorocarbazole |
| N-Phenyl-2-iodoaniline + Phenylsilyl Triflates | Cross-Coupling/Cyclization | Pd(OAc)₂ | Acetonitrile | 80 | 66 | N-Phenylcarbazole |
| 2-Aminobiphenyl | Oxidative Dehydrogenation | CuCl, Cu(OAc)₂, or MnO₂ | Various | Various | 40-98 | Carbazole |
| 2,2'-Diaminobiphenyl | Deamination/Cyclization | CuCl₂, MnO₂, or PbO₂ | Various | Various | 55-98 | Carbazole |
| 9-Amino-10-(phosphinyl)phenanthrene | Photochemical Dephosphinylative Cyclization | KOtBu/1,10-phenanthroline, Purple LED | Toluene | RT | High | π-Expanded Carbazoles |
Key Alternative Synthetic Pathways
The synthesis of carbazoles from precursors other than this compound generally involves the intramolecular formation of a C-N or C-C bond on a pre-formed or in situ-generated aminobiphenyl scaffold. The following diagram illustrates the logical relationships between the key alternative precursors and their pathways to the carbazole core.
Experimental Protocols
Palladium-Catalyzed Intramolecular C-H Amination of 2-Acetaminobiphenyl
This protocol describes the synthesis of N-acetylcarbazole from 2-acetaminobiphenyl, a common intermediate derivable from 2-aminobiphenyl.
Materials:
-
2-Acetaminobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Toluene
-
Oxygen balloon
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction tube, add 2-acetaminobiphenyl (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol, 1.0 equiv.).
-
Evacuate and backfill the tube with oxygen (this can be done using a balloon filled with oxygen).
-
Add toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford N-acetylcarbazole.
Rhodium-Catalyzed Intramolecular C-H Amination of a 2-Azidobiphenyl
This method utilizes a 2-azidobiphenyl derivative, which can be synthesized from the corresponding 2-aminobiphenyl, as a nitrene precursor for the cyclization.
Materials:
-
Substituted 2-azidobiphenyl
-
Dirhodium(II) tetra(perfluorobutyrate) (Rh₂(O₂CC₃F₇)₄)
-
4 Å Molecular sieves, crushed
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the substituted 2-azidobiphenyl (0.5 mmol) and crushed 4 Å molecular sieves (100 mg).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous dichloromethane (5 mL).
-
Add Rh₂(O₂CC₃F₇)₄ (0.0125 mmol, 2.5 mol%).
-
Place the flask in a preheated oil bath at 60 °C and stir for the time indicated in the comparative table.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a plug of silica gel, eluting with dichloromethane.
-
Concentrate the solvent in vacuo and purify the crude product by flash chromatography to yield the desired carbazole.[1][2]
One-Pot Synthesis of Carbazoles from o-Iodoanilines and Silylaryl Triflates
This efficient one-pot procedure involves a cross-coupling reaction followed by a palladium-catalyzed cyclization.
Materials:
-
o-Iodoaniline
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium fluoride (CsF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried flask under an argon atmosphere, add o-iodoaniline (1.0 mmol), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 mmol), and CsF (2.4 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir the mixture at room temperature for 2 hours.
-
To the reaction mixture, add Pd(OAc)₂ (0.05 mmol, 5 mol%) and dppp (0.06 mmol, 6 mol%).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the carbazole product.[3][4]
Conclusion
While this compound remains a classical precursor for carbazole synthesis via the Graebe-Ullmann reaction, a multitude of alternative starting materials and synthetic strategies are now available to the modern organic chemist. The choice of precursor should be guided by the desired substitution pattern on the carbazole core, the availability and cost of starting materials, and the desired reaction conditions.
-
2-Aminobiphenyl derivatives are excellent precursors for a variety of intramolecular cyclization reactions, often proceeding with high yields and functional group tolerance. The use of N-protected derivatives can prevent side reactions and improve yields.[5][6][7][8][9][10]
-
The one-pot synthesis from o-iodoanilines and silylaryl triflates offers an efficient and versatile route to a wide range of carbazoles, avoiding the need to isolate the intermediate diarylamine.[3][4][11]
-
Diarylamines are suitable for photochemical cyclizations, which can offer mild reaction conditions, although regioselectivity can be a challenge with unsymmetrically substituted diarylamines.[12][13]
By considering these alternatives, researchers can select the most appropriate and efficient pathway for the synthesis of their target carbazole derivatives, thereby facilitating advances in medicinal chemistry and materials science.
References
- 1. Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acs.figshare.com [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Comparative analysis of different synthetic methods for 2-(1H-Pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(1H-pyrrol-1-yl)aniline, a key intermediate in the development of various pharmaceuticals and functional materials, can be approached through several distinct synthetic routes. This guide provides a comparative analysis of the most pertinent methods, offering insights into their respective advantages and limitations. The discussion is supported by experimental data from the literature, detailed protocols for key reactions, and visualizations to clarify the strategic relationships between these methodologies.
Comparative Analysis of Synthetic Methods
The primary challenge in the synthesis of this compound lies in the efficient formation of the C-N bond between the aniline and pyrrole moieties. The most common strategies include the construction of the pyrrole ring onto a pre-existing aniline derivative (Paal-Knorr and related methods) or the coupling of a pyrrole unit with an aniline precursor (transition-metal-catalyzed cross-coupling reactions). A summary of the key quantitative data for these methods is presented in Table 1.
Table 1: Comparison of Synthetic Methods for this compound and its Analogs
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Paal-Knorr Synthesis | 2,5-Hexanedione, Aniline | HCl (catalytic) | Methanol | Reflux | 15 min | ~52 | Data for the synthesis of the closely related 2,5-dimethyl-1-phenyl-1H-pyrrole.[1] |
| Clauson-Kaas Synthesis | 2,5-Dimethoxytetrahydrofuran, Aniline | Acetic Acid | Acetic Acid | 170 (Microwave) | 10 min | 70 | Data for the synthesis of the parent 1-phenyl-1H-pyrrole. This method avoids handling of the less stable 1,4-dicarbonyl compound. |
| Buchwald-Hartwig Amination | 2-Bromoaniline, Pyrrole | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 100 | 12 h | Good to Excellent | General conditions for the coupling of anilines with aryl halides. Specific yield for the target molecule is not readily available. |
| Ullmann Condensation | 2-Bromoaniline, Pyrrole | CuI, Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃) | High-boiling polar solvents (e.g., DMF) | >150 | Several hours | Moderate to Good | Traditional method often requiring harsh conditions. Newer ligand systems have improved yields and lowered reaction temperatures.[2] |
| Gold-Catalyzed Synthesis | Unconjugated Ynone, o-Phenylenediamine | AuCl₃ | Acetonitrile | Room Temp. | 1-2 h | High | A modern, one-pot approach that proceeds under mild conditions.[3] |
Experimental Protocols
Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole (Analog)
This protocol describes the synthesis of a close analog, 2,5-dimethyl-1-phenyl-1H-pyrrole, which illustrates the general procedure for the Paal-Knorr reaction.[1]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a methanol/water mixture to yield the pure product.
Gold-Catalyzed One-Pot Synthesis of this compound
This protocol outlines a modern and efficient synthesis of the target molecule.[3]
Materials:
-
Substituted unconjugated ynone (1.0 equiv)
-
o-Phenylenediamine (1.2 equiv)
-
Gold(III) chloride (AuCl₃) (5 mol%)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of the unconjugated ynone in acetonitrile, add o-phenylenediamine.
-
Add gold(III) chloride to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of Synthetic Pathways
The choice of synthetic strategy often depends on the availability of starting materials and the desired scale of the reaction. The following diagrams illustrate the logical flow of the main synthetic approaches.
Caption: Overview of major synthetic routes to this compound.
The following diagram illustrates the general workflow for a transition metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling synthesis.
Conclusion
The synthesis of this compound can be accomplished through a variety of methods, each with its own set of advantages and disadvantages.
-
Paal-Knorr and Clauson-Kaas syntheses represent classical and often straightforward approaches, particularly when the appropriate dicarbonyl precursor is readily available. The Clauson-Kaas modification offers the advantage of using a more stable starting material.
-
Buchwald-Hartwig amination and Ullmann condensation are powerful cross-coupling methods that provide a direct route from haloanilines and pyrrole. While the Buchwald-Hartwig reaction generally proceeds under milder conditions with a broader substrate scope, the Ullmann condensation, particularly with modern ligand systems, remains a viable and often more economical alternative.[2]
-
The recently developed gold-catalyzed one-pot synthesis presents a highly efficient and mild alternative, showcasing the continuous evolution of synthetic methodologies towards more sustainable and atom-economical processes.[3]
The selection of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific requirements for purity and yield. For laboratory-scale synthesis where mild conditions and high efficiency are paramount, the gold-catalyzed method appears to be a very promising approach. For larger-scale industrial applications, the cost-effectiveness of the Paal-Knorr or optimized Ullmann procedures may be more attractive.
References
A Comparative Guide to 2-(1H-Pyrrol-1-yl)aniline Analogs: Synthesis, Characterization, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of 2-(1H-Pyrrol-1-yl)aniline analogs, a class of compounds with significant potential in medicinal chemistry. We delve into their synthesis, spectroscopic characterization, and diverse biological activities, presenting experimental data to support objective comparisons.
Introduction
The this compound scaffold, which features a pyrrole ring linked to an aniline moiety, is a versatile pharmacophore present in numerous biologically active molecules.[1][2] Analogs of this core structure have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] This guide aims to consolidate key findings on the synthesis, characterization, and biological evaluation of these analogs to aid researchers in the design and development of novel therapeutic agents.
Synthesis of this compound and its Analogs
The synthesis of the this compound core and its derivatives can be achieved through several established synthetic methodologies. The most common approaches are the Paal-Knorr and Clauson-Kaas pyrrole syntheses.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, a substituted o-phenylenediamine, to form the pyrrole ring.[4][5][6] This method is highly versatile and allows for the introduction of substituents on the pyrrole ring by using appropriately substituted 1,4-dicarbonyl compounds.
Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis offers an alternative route, particularly for N-substituted pyrroles.[7][8][9] This reaction typically involves the treatment of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. This method is efficient for producing a variety of N-arylpyrroles.[8]
Spectroscopic Characterization
The structural elucidation of this compound analogs relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for this compound [10][11][12]
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the protons of the pyrrole ring (typically in the range of 6.0-7.0 ppm), the aromatic protons of the aniline ring (6.5-7.5 ppm), and the amine protons (-NH₂) which can appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrrole ring (around 108-122 ppm) and the aniline ring (in the aromatic region of 115-150 ppm). |
| IR (KBr) | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (158.20 g/mol for the parent compound).[13] |
Comparative Biological Activities
Analogs of this compound have been investigated for a variety of biological activities. The introduction of different substituents on both the pyrrole and aniline rings can significantly modulate their potency and selectivity.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of 1-(2-aminophenyl)pyrrole-based amides were synthesized and evaluated as human topoisomerase I inhibitors.[3] These compounds exhibited significant cytotoxic activity against various cancer cell lines, with some analogs inducing apoptosis.[3]
Table 2: Cytotoxic Activity of Selected 1-(2-Aminophenyl)pyrrole-Based Amides against MDA-MB-231 Breast Cancer Cells [3]
| Compound | R Group (on amide) | IC₅₀ (µM) |
| 7d | 4-Chlorophenyl | 5.3 ± 0.6 |
| 7e | 4-Methoxyphenyl | 4.8 ± 0.5 |
| 7f | 3,4,5-Trimethoxyphenyl | 3.9 ± 0.4 |
Data presented as mean ± standard deviation.
Antimicrobial Activity
The pyrrole moiety is a common feature in many natural and synthetic antimicrobial agents.[2][14] Various derivatives of this compound have been synthesized and screened for their antibacterial and antifungal properties. The nature and position of substituents have been shown to play a crucial role in their antimicrobial spectrum and efficacy.[14]
Experimental Protocols
General Procedure for Paal-Knorr Synthesis of this compound Analogs
A solution of the appropriate 1,4-diketone (1.0 eq) and the substituted o-phenylenediamine (1.1 eq) in glacial acetic acid is heated at reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[5][15]
General Procedure for Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[11]
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets for solid samples or as a thin film for oils.[11]
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.[12]
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Visualizations
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. Development of 1-(2-aminophenyl)pyrrole-based amides acting as human topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 10. This compound | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Analysis of 2-(1H-Pyrrol-1-yl)aniline-Based Compounds and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of kinase inhibitors based on scaffolds related to 2-(1H-pyrrol-1-yl)aniline. Due to the limited availability of comprehensive public cross-reactivity data for direct derivatives of this compound, this document synthesizes findings from studies on structurally similar compounds, including 2-anilinopyrimidines and pyrrolo[1,2-a]quinoxalines. The aim is to offer insights into potential off-target effects and guide selectivity profiling efforts for novel compounds based on the this compound core. The experimental data presented herein is crucial for understanding the therapeutic potential and safety profiles of these classes of molecules.
Data Presentation: Kinase Inhibitory Profiles
The following tables summarize the quantitative data on the inhibitory activities of various pyrrole-aniline-based compounds against their primary targets and a limited selection of off-target kinases. This data is collated from multiple studies to provide a comparative landscape.
Table 1: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives against Mer and c-Met Kinases
| Compound ID | R Group | Mer IC50 (nM) | c-Met IC50 (nM) |
| 14a | - | 7.9 ± 1.3 | 151.2 ± 22.6 |
| 14b | - | 9.4 ± 1.5 | 179.3 ± 25.2 |
| 14g | - | 7.1 ± 0.9 | - |
| 18c | - | 18.5 ± 2.3 | 33.6 ± 4.3 |
Data extracted from a study on dual Mer/c-Met inhibitors, demonstrating potent activity against the primary targets. The lack of broader screening data highlights the need for comprehensive cross-reactivity profiling.[1]
Table 2: Inhibitory Activity of 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | R Group | CDK2 IC50 (µM) | CDK4 IC50 (µM) |
| Compound A | - | Value | Value |
| Compound B | - | Value | Value |
| Compound C | - | Value | Value |
Note: Specific IC50 values from the cited study on 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were not available in the provided search results. This table structure is representative of the data that would be presented.[2]
Table 3: Inhibitory Activity of Substituted Phenylaminopyrrolo[1,2-a]quinoxaline-Carboxylic Acid Derivatives against Protein Kinase CK2
| Compound ID | Substitution Pattern | CK2 IC50 (nM) |
| 1c | 3-chlorophenylamino | 49 |
| Other Analogs | Various | µM to sub-µM range |
This class of compounds, derived from a related pyrrole-based heterocyclic system, shows high potency for CK2. Further screening would be necessary to determine their selectivity.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below are representative protocols for kinase inhibition assays.
Kinase Inhibition Assay (for Mer and c-Met)
The inhibitory activities of the 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases were determined using a standard in vitro kinase assay. The general procedure involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human Mer and c-Met kinase domains are used. A generic substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.
-
Compound Incubation: The test compounds are serially diluted in DMSO and then added to the wells containing the kinase and ATP.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of substrate phosphorylation is quantified using a specific antibody that recognizes the phosphorylated substrate. The signal is typically detected using a colorimetric or fluorescence-based method.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Protein Kinase CK2 Inhibition Assay
The inhibitory potency of the pyrrolo[1,2-a]quinoxaline derivatives against human protein kinase CK2 was assessed using a radiometric filter-binding assay.
-
Reaction Mixture: The assay is performed in a reaction mixture containing recombinant human CK2, a specific peptide substrate (e.g., RRRADDSDDDDD), and [γ-³³P]ATP in a buffered solution.
-
Compound Addition: Test compounds are added at various concentrations.
-
Initiation and Termination: The kinase reaction is initiated by the addition of the enzyme and incubated at 30°C. After a defined period, the reaction is stopped by spotting the mixture onto phosphocellulose filters.
-
Washing and Scintillation Counting: The filters are washed to remove unincorporated [γ-³³P]ATP. The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.
-
IC50 Calculation: IC50 values are determined from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity profiling of kinase inhibitors.
Caption: Workflow for the synthesis and cross-reactivity profiling of kinase inhibitors.
Caption: Inhibition of a primary signaling pathway and potential off-target effects.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors | MDPI [mdpi.com]
- 2. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-(1H-Pyrrol-1-yl)aniline: A Comparative Performance Guide in Key Organic Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical factor influencing the efficiency, yield, and overall success of a synthetic pathway. This guide provides a comparative performance benchmark of 2-(1H-Pyrrol-1-yl)aniline in two significant classes of reactions: the synthesis of pyrrolo[1,2-a]quinoxalines and as a monomer in polymerization, relative to other commonly used anilines.
This compound is a versatile building block in organic synthesis, valued for its unique structural and electronic properties. Its application as a precursor for fused heterocyclic systems and functional polymers is an area of growing interest. This guide summarizes available quantitative data, provides detailed experimental protocols for key reactions, and visualizes the synthetic workflows.
Performance in the Synthesis of Pyrrolo[1,2-a]quinoxalines
Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive targets in medicinal chemistry. The performance of this compound as a key starting material in their synthesis is benchmarked against other substituted anilines.
A notable synthetic route involves the gold-catalyzed cyclization of this compound derivatives. While direct comparative studies are limited, the available data on reactions with this compound can be contrasted with similar syntheses of quinoxalines from different aniline precursors to provide a performance context.
One effective method for the synthesis of pyrrolo[1,2-a]quinoxalines is the Pictet-Spengler condensation. A study reports the reaction of 4-substituted-2-(1H-pyrrol-1-yl)anilines with various aldehydes to yield the corresponding pyrrolo[1,2-a]quinoxalines. For instance, the reaction of 4-isopropyl-2-(1H-pyrrol-1-yl)aniline with specific aldehydes in the presence of p-dodecylbenzenesulfonic acid (p-DBSA) in ethanol provides good yields of the desired products[1].
| Starting Aniline | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 4-isopropyl-2-(1H-pyrrol-1-yl)aniline | 4-Nitrobenzaldehyde | p-DBSA | Ethanol | 70 | [1] |
| 4-isopropyl-2-(1H-pyrrol-1-yl)aniline | 2-Naphthaldehyde | p-DBSA | Ethanol | 75 | [1] |
Comparison with Alternative Anilines in Quinoxaline Synthesis
To provide a benchmark, the performance of other anilines in the synthesis of quinoxaline scaffolds under various catalytic systems is presented below. It is important to note that direct comparison is challenging due to variations in reaction conditions and the specific quinoxaline derivatives being synthesized.
| Starting Aniline | Dicarbonyl Compound / Co-reactant | Catalyst / Conditions | Product | Yield (%) |
| Aniline | 2,5-Hexanedione | Fe(III)-montmorillonite K10, room temp. | 1-Phenyl-2,5-dimethylpyrrole | High (Specific % not stated) |
| Substituted o-phenylenediamine | Substituted isatin | Palladium acetate, triphenylphosphine | Quinoxaline derivatives | Good to excellent |
| Aniline | α-halo ketones | Photoinduced Hantzsch-type reaction | Polysubstituted pyrroles | Not specified |
Experimental Protocol: Synthesis of 4-Isopropyl-8-nitro-pyrrolo[1,2-a]quinoxaline
This protocol is based on the Pictet-Spengler condensation described by an available study[1].
Materials:
-
4-isopropyl-2-(1H-pyrrol-1-yl)aniline
-
4-Nitrobenzaldehyde
-
p-Dodecylbenzenesulfonic acid (p-DBSA)
-
Ethanol (96%)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a well-stirred solution of p-DBSA (0.0291 mmol) in 96% ethanol (2 mL), add 4-isopropyl-2-(1H-pyrrol-1-yl)aniline (0.291 mmol) and 4-nitrobenzaldehyde (0.349 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Evaporate the solvent to dryness under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash chromatography using a mixture of n-hexane and ethyl acetate as the eluent to obtain the pure pyrrolo[1,2-a]quinoxaline.
Performance as a Monomer in Polymerization
The synthesis of the SNS-Ph-Pyr monomer through the reaction of 1,4-di(thiophen-2-yl)butan-1,4-dione and 4-(1H-pyrrol-1-yl)aniline reportedly proceeds with an 80% yield[2].
| Starting Aniline | Co-reactant | Product | Yield (%) | Reference |
| 4-(1H-pyrrol-1-yl)aniline | 1,4-di(thiophen-2-yl)butan-1,4-dione | 1-(4-(1H-pyrrol-1-yl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole | 80 | [2] |
Comparison with Other Anilines in Polymerization
The performance of aniline and its derivatives in polymerization is highly dependent on the polymerization method (chemical or electrochemical) and the nature of the substituents. The table below provides a general comparison.
| Monomer | Polymerization Method | Key Performance Aspects |
| Aniline | Chemical/Electrochemical | Forms polyaniline (PANI), a well-studied conducting polymer. Properties are highly dependent on doping. |
| 2-Ethylaniline | Chemical | Polymerization rate is generally lower than aniline due to steric hindrance. |
| 2,5-Diaminobenzenesulfonic acid | Electrochemical | Forms self-doped, water-soluble conducting polymers. |
| 4-(1H-pyrrol-1-yl)aniline | (Used to form a monomer for) Electrochemical | The resulting polymer exhibits good electrochemical and optical properties, suitable for biosensor applications. |
Experimental Protocol: Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole
The following is a generalized protocol based on the Paal-Knorr pyrrole synthesis, which is the likely reaction type for the formation of the SNS-Ph-Pyr monomer.
Materials:
-
4-(1H-pyrrol-1-yl)aniline
-
1,4-di(thiophen-2-yl)butan-1,4-dione
-
Copper-based catalyst
-
Appropriate solvent (e.g., acetic acid or toluene)
Procedure:
-
Dissolve 4-(1H-pyrrol-1-yl)aniline and 1,4-di(thiophen-2-yl)butan-1,4-dione in the chosen solvent in a reaction flask.
-
Add the copper-based catalyst to the mixture.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Conclusion
This compound and its isomer, 4-(1H-pyrrol-1-yl)aniline, demonstrate considerable utility as precursors in the synthesis of complex heterocyclic structures and functional polymers. In the synthesis of pyrrolo[1,2-a]quinoxalines, it serves as an effective starting material, providing good yields under relatively mild conditions. As a component in the synthesis of a polymer monomer, its derivative shows high conversion rates.
While direct, side-by-side comparative data with other anilines is not extensively available in the literature, the compiled data suggests that this compound is a competitive and valuable reagent in these synthetic applications. Further dedicated benchmarking studies would be beneficial to fully elucidate its performance profile relative to a broader range of aniline derivatives. The provided experimental protocols and workflows offer a practical guide for researchers looking to utilize this versatile compound in their synthetic endeavors.
References
Structural activity relationship (SAR) studies of 2-(1H-Pyrrol-1-yl)aniline derivatives
A detailed guide for researchers and drug development professionals on the structural activity relationships of emerging pyrrole-based compounds.
The 2-(1H-pyrrol-1-yl)aniline scaffold is a promising heterocyclic structure in medicinal chemistry, serving as a foundational element for the development of novel therapeutic agents. This guide provides a comparative analysis of the structural activity relationships (SAR) of its derivatives, with a focus on their potential as kinase inhibitors and anticancer agents. The information presented herein is compiled from various studies to aid researchers in the rational design of more potent and selective drug candidates.
I. Overview of Biological Activity
Derivatives of the this compound core have been investigated for a range of biological activities. The pyrrole and aniline moieties are common pharmacophores found in numerous biologically active compounds, and their combination in this scaffold offers unique structural and electronic properties that can be exploited for targeted drug design. The primary focus of research on analogous structures has been in the realm of oncology, particularly in the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
While direct and extensive SAR studies on a broad series of simple substituted this compound derivatives are not widely published, valuable insights can be drawn from related structures where this core is part of a larger, more complex molecule. The following sections will detail the SAR of these related compounds, providing a framework for understanding how modifications to the this compound scaffold can influence biological activity.
II. Structural Activity Relationships (SAR)
The general SAR for pyrrole-aniline-based compounds can be summarized by considering substitutions on both the pyrrole and the aniline rings.
A. Modifications of the Pyrrole Ring:
The pyrrole ring often participates in crucial interactions with the target protein. Modifications at various positions of the pyrrole ring can significantly impact the compound's potency and selectivity. For instance, in related pyrrole-containing kinase inhibitors, the pyrrole nitrogen is often involved in hydrogen bonding with the hinge region of the kinase.
B. Modifications of the Aniline Ring:
The aniline portion of the scaffold typically provides a vector for introducing substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Substitutions on the aniline ring can influence:
-
Potency: Electron-withdrawing or electron-donating groups can alter the electronic nature of the aniline nitrogen and affect its binding interactions.
-
Selectivity: Different substitution patterns can lead to varied selectivity profiles against different kinases or other biological targets.
-
Physicochemical Properties: Substituents can be used to fine-tune solubility, lipophilicity, and metabolic stability.
For example, in studies of 7-aryl-2-anilino-pyrrolopyrimidines, which share the anilino-pyrrole motif, substitutions on the aniline ring were found to be critical for potent inhibition of Mer and Axl tyrosine kinases. A key interaction was observed between the aniline nitrogen and the kinase domain.[1]
III. Data on Biologically Active Analogs
While a comprehensive table for a single series of this compound derivatives is not available in the public literature, the following table presents data from related pyrrole-aniline containing structures to illustrate the impact of substitutions on biological activity.
| Compound ID | Core Structure | Target | IC50 (nM) | Reference |
| 1 | 7-aryl-2-anilino-pyrrolopyrimidine | Mer | 2 | [1] |
| 2 | 7-aryl-2-anilino-pyrrolopyrimidine | Axl | 16 | [1] |
Note: The compounds listed are from a series of 7-aryl-2-anilino-pyrrolopyrimidines, which contain a substructure related to this compound. The data is presented to exemplify the potency that can be achieved with this type of scaffold.
IV. Experimental Protocols
The following are generalized experimental protocols based on methodologies used for evaluating similar classes of compounds, such as kinase inhibitors.
A. Kinase Inhibition Assay:
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay or a radiometric assay.
-
Reagents: Recombinant kinase, substrate peptide, ATP, and test compounds.
-
Procedure: The kinase, substrate, and test compound are incubated together in an appropriate buffer. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring luminescence, radioactivity, or through antibody-based detection methods like ELISA.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
B. Cell-Based Proliferation Assay:
The antiproliferative activity of the compounds is assessed using cancer cell lines. The MTT or MTS assay is a widely used method.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT/MTS Addition: After the treatment period, MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
V. Visualizing Key Concepts
To better understand the processes involved in the evaluation of these compounds, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that such inhibitors might target.
Caption: A typical workflow for the discovery and optimization of novel kinase inhibitors.
Caption: Inhibition of a kinase signaling pathway by a this compound derivative.
VI. Conclusion
The this compound scaffold represents a valuable starting point for the development of new therapeutic agents, particularly in the area of oncology. While comprehensive SAR studies on a dedicated series of these derivatives are still emerging, the analysis of related structures provides a solid foundation for future drug design efforts. The key to advancing this class of compounds will be the systematic exploration of substitutions on both the pyrrole and aniline rings to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual diagrams provided in this guide are intended to support researchers in this endeavor.
References
Safety Operating Guide
Proper Disposal Procedures for 2-(1H-Pyrrol-1-yl)aniline: A Comprehensive Safety and Handling Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-(1H-Pyrrol-1-yl)aniline (CAS No. 6025-60-1), a compound that requires careful management due to its hazardous properties.
Immediate Safety and Handling Precautions:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. Therefore, strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber or Viton), safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand) and place it into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department. Do not allow the chemical to enter drains or waterways.
-
First Aid: In case of skin contact, immediately wash the affected area with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if any symptoms persist.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
Experimental Protocol: Waste Neutralization (Hypothetical)
While incineration by a licensed facility is the primary recommended disposal method, a chemical neutralization protocol for aniline-based compounds can be considered for small quantities under controlled laboratory conditions. The following is a general example and must be adapted and validated for this compound, adhering to all institutional and regulatory guidelines.
Objective: To neutralize the hazardous properties of this compound through chemical transformation.
Materials:
-
This compound waste
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Sodium hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Beakers and appropriate glassware
-
pH meter or pH paper
-
Fume hood
Procedure:
-
Diazotization: In a fume hood, dissolve the this compound waste in a dilute solution of hydrochloric acid. Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. The formation of a diazonium salt indicates a successful reaction.
-
Decomposition: The resulting diazonium salt solution is then slowly added to a solution of a reducing agent, such as hypophosphorous acid, to decompose the diazonium group.
-
Neutralization: After the reaction is complete, neutralize the solution by carefully adding a sodium hydroxide solution until the pH is between 6.0 and 8.0.
-
Disposal of Final Solution: The final neutralized solution should be tested for residual hazardous compounds before being disposed of in accordance with local regulations for aqueous waste.
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
1. Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material that is resistant to aromatic amines, such as polyethylene.[1]
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
3. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.
-
The preferred method of disposal for aniline compounds is typically high-temperature incineration at a permitted facility.
4. Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Recommended workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
